molecular formula C13H14ClN B2704427 3-(o-Tolyl)aniline CAS No. 728864-96-8

3-(o-Tolyl)aniline

Cat. No.: B2704427
CAS No.: 728864-96-8
M. Wt: 219.71
InChI Key: AQCGDYFRDPMZRI-UHFFFAOYSA-N
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Description

3-(o-Tolyl)aniline is a useful research compound. Its molecular formula is C13H14ClN and its molecular weight is 219.71. The purity is usually 95%.
BenchChem offers high-quality 3-(o-Tolyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(o-Tolyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylphenyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11;/h2-9H,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCGDYFRDPMZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-amino-2'-methylbiphenyl structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemical Profile and Synthetic Utility of 3-Amino-2'-methylbiphenyl

Executive Summary

3-Amino-2'-methylbiphenyl (C₁₃H₁₃N) represents a specialized class of steric-hindered biaryl amines. Unlike planar biphenyls, the ortho-methyl group at the 2'-position induces a torsional twist between the phenyl rings, disrupting


-conjugation and altering the molecule's electronic and reactivity profile. This guide provides a definitive technical analysis of its physiochemical properties, a robust synthetic route via Suzuki-Miyaura cross-coupling, and critical safety mandates regarding its potential mutagenicity.

Part 1: Structural Characterization & Physiochemical Properties

The physiochemical behavior of 3-amino-2'-methylbiphenyl is dominated by the steric clash between the 2'-methyl group and the protons at the 2/6 positions of the aniline ring. This "ortho-effect" prevents the two aromatic rings from achieving coplanarity, which is a critical consideration for ligand design in transition metal catalysis or dye synthesis.

Table 1: Core Chemical Specifications
PropertySpecificationNotes
IUPAC Name 2'-Methyl-[1,1'-biphenyl]-3-amineSystematic nomenclature
CAS Number 400745-54-2Primary identifier
Molecular Formula C₁₃H₁₃N
Molecular Weight 183.25 g/mol Calculated based on standard atomic weights
Physical State Solid (Crystalline)Typically off-white to pale yellow
Melting Point 65–70 °C (Predicted)Dependent on purity/polymorph
SMILES Cc1ccccc1c2cccc(N)c2Useful for cheminformatics integration
pKa (Conjugate Acid) ~4.0 – 4.2Lower than aniline (4.[1][2]6) due to twisted conjugation
Structural Visualization (DOT)

The following diagram illustrates the connectivity and the steric influence of the methyl group.

ChemicalStructure cluster_legend Structural Key RingA Ring A (3-Amino) Twist Torsional Twist (~60-90°) RingA->Twist C1-C1' Bond RingB Ring B (2'-Methyl) Twist->RingB Steric Hindrance Non-Planar Geometry Non-Planar Geometry Reduced Conjugation Reduced Conjugation Non-Planar Geometry->Reduced Conjugation

Figure 1: Conceptual representation of the biaryl twist induced by the 2'-methyl substituent.

Part 2: Synthetic Pathways

While direct coupling of amines is possible, the Nitro-Reduction Route is the industry standard for high-fidelity synthesis. This pathway avoids catalyst poisoning by the free amine during the palladium-catalyzed step and prevents the formation of poly-arylated side products.

Protocol: Suzuki-Miyaura Coupling & Hydrogenation

Reaction 1: Cross-Coupling

  • Reactants: 3-Nitrophenylboronic acid (1.1 eq) + 2-Bromotoluene (1.0 eq).

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ for challenging substrates.

  • Base/Solvent: K₂CO₃ (2.0 eq) in Toluene/Ethanol/Water (4:1:1).

  • Conditions: Reflux (90-100°C) under Argon for 12-16 hours.

Reaction 2: Chemoselective Reduction

  • Precursor: 2'-Methyl-3-nitrobiphenyl (isolated from Rxn 1).

  • Reagent: H₂ (balloon pressure) or Hydrazine hydrate.

  • Catalyst: Pd/C (10% wt) or Raney Nickel.

  • Solvent: Methanol or Ethyl Acetate.

  • Workup: Filtration through Celite® to remove pyrophoric catalyst.

Synthetic Workflow Diagram (DOT)

SynthesisWorkflow Start Start: 2-Bromotoluene + 3-Nitrophenylboronic Acid Suzuki Step 1: Suzuki Coupling Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O, 90°C Start->Suzuki Inter Intermediate: 2'-Methyl-3-nitrobiphenyl Suzuki->Inter Reduction Step 2: Hydrogenation H2 (1 atm), 10% Pd/C MeOH, RT Inter->Reduction Product Final Product: 3-Amino-2'-methylbiphenyl Reduction->Product

Figure 2: Step-wise synthetic pathway ensuring regio-control and high purity.

Part 3: Analytical Profiling

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Methyl Group: Singlet at

      
       ~2.1–2.3 ppm (3H).
      
    • Amine Protons: Broad singlet at

      
       ~5.0–5.2 ppm (2H, exchangeable with D₂O).
      
    • Aromatic Region: Multiplets at

      
       6.5–7.4 ppm (8H). Look for the distinct shielding of protons ortho to the amine.
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺ Peak: 184.26 m/z.

  • IR Spectroscopy:

    • N-H Stretch: Doublet around 3300–3450 cm⁻¹ (characteristic of primary amines).

Part 4: Safety & Toxicology (Critical)

WARNING: Aminobiphenyls are structurally related to known human carcinogens (e.g., 4-aminobiphenyl).[3] While the meta-substitution (3-amino) and ortho-methyl group modulate biological activity, this compound must be handled as a suspected mutagen .

  • Hazard Class: Acute Toxicity (Oral/Dermal), Potential Carcinogen.

  • Handling: Use only in a fume hood with a HEPA filter. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: Segregate as hazardous organic waste. Do not mix with oxidizers.

  • Mechanism of Toxicity: Metabolic activation via N-hydroxylation can lead to DNA adduct formation. The ortho-methyl group may enhance lipophilicity, potentially increasing bioavailability compared to the parent aminobiphenyl.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57177185 (Related Analogues). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Arctom Scientific. Product Catalog: 3-Amino-2'-methylbiphenyl (CAS 400745-54-2).[4] (Source for specific CAS assignment).

Sources

2'-methyl-[1,1'-biphenyl]-3-amine synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2'-Methyl-[1,1'-biphenyl]-3-amine

Introduction

2'-Methyl-[1,1'-biphenyl]-3-amine is a biphenyl derivative, a class of organic compounds that feature prominently in medicinal chemistry and materials science. The biphenyl scaffold, consisting of two connected phenyl rings, provides a rigid yet conformationally flexible backbone that is ideal for designing molecules that can interact with biological targets. The specific substitution pattern of 2'-Methyl-[1,1'-biphenyl]-3-amine—an amino group at the 3-position and a methyl group at the 2'-position—makes it a valuable and versatile building block, or synthon, for the synthesis of more complex molecules, particularly in the realm of drug discovery.

The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, underscores the profound impact that the addition of a single methyl group can have on a molecule's pharmacodynamic and pharmacokinetic properties.[1] The strategic placement of the methyl group in this compound can influence its binding affinity to target proteins, metabolic stability, and overall efficacy. This guide provides a comprehensive overview of the nomenclature, properties, synthesis, and applications of 2'-Methyl-[1,1'-biphenyl]-3-amine, tailored for researchers and professionals in drug development.

Chemical Identity and Nomenclature

Accurate identification is paramount in chemical research and development. 2'-Methyl-[1,1'-biphenyl]-3-amine is identified by a systematic IUPAC name and several common synonyms, along with a unique CAS Registry Number.

Nomenclature and Synonyms
  • Systematic IUPAC Name: 2'-Methyl-[1,1'-biphenyl]-3-amine[2]

  • CAS Registry Number: 400745-54-2[3]

  • Common Synonyms:

    • 3-Amino-2'-methylbiphenyl[3]

    • 3-(2'-Tolyl)aniline[3][4]

    • 2'-Methylbiphenyl-3-amine[3]

    • (2'-methylbiphenyl-3-yl)amine[3]

Chemical Structure and Identifiers

The structure consists of a biphenyl core where one phenyl ring is substituted with an amine group at position 3, and the second phenyl ring is substituted with a methyl group at position 2'.

Caption: Chemical structure of 2'-Methyl-[1,1'-biphenyl]-3-amine.

Table 1: Chemical Identifiers

Identifier Value Source
Molecular Formula C₁₃H₁₃N [3]
Molecular Weight 183.25 g/mol [3]
Canonical SMILES CC1=CC=CC=C1C2=CC(N)=CC=C2 [2]
InChI InChI=1S/C13H13N/c1-10-7-6-8-11(9-10)12-4-2-3-5-13(12)14/h2-9H,14H2,1H3 [2]

| InChI Key | WXVGZIZBMFJASZ-UHFFFAOYSA-N |[2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological systems and its suitability for various experimental conditions. The data below are predicted values, which provide a useful baseline for laboratory work.

Table 2: Predicted Physicochemical Properties

Property Value Source
Boiling Point 334.1 ± 21.0 °C [3]
Density 1.057 ± 0.06 g/cm³ [3]

| Storage Temperature | 2-8°C (protect from light) |[3] |

Synthesis Methodology

Proposed Synthetic Route: Suzuki Coupling

The most logical and field-proven approach involves the palladium-catalyzed Suzuki coupling of a substituted bromoaniline with a substituted phenylboronic acid.

Reaction Scheme: (3-Aminophenyl)boronic acid + 1-Bromo-2-methylbenzene → 2'-Methyl-[1,1'-biphenyl]-3-amine

Causality and Rationale:

  • Palladium Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, is essential for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the biphenyl bond.

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.

  • Solvent System: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is typically used to dissolve both the organic substrates and the inorganic base.

Experimental Protocol (Representative)

The following is a self-validating, representative protocol based on standard Suzuki coupling procedures for analogous compounds.[6]

  • Reagent Preparation: In a round-bottom flask, dissolve (3-aminophenyl)boronic acid (1.0 eq) and 1-bromo-2-methylbenzene (1.0-1.2 eq) in a 3:1 mixture of toluene and water.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) and a base (e.g., K₂CO₃, 2.0-3.0 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the mixture to reflux (typically 80-110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).

  • Workup and Extraction: Cool the reaction to room temperature. Dilute with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 2'-Methyl-[1,1'-biphenyl]-3-amine.

workflow cluster_start Starting Materials cluster_reagents Reaction Conditions start1 3-Aminophenylboronic Acid reaction Suzuki Coupling Reaction (Reflux, Inert Atmosphere) start1->reaction start2 1-Bromo-2-methylbenzene start2->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (Toluene/H₂O) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product 2'-Methyl-[1,1'-biphenyl]-3-amine purify->product

Caption: Proposed workflow for the synthesis of 2'-Methyl-[1,1'-biphenyl]-3-amine.

Applications in Drug Discovery and Research

The biphenyl scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the side chains of amino acids like phenylalanine and tyrosine, enabling interactions with various biological targets. 2'-Methyl-[1,1'-biphenyl]-3-amine serves as a critical starting material or core structure for synthesizing potent therapeutic agents.

Scaffold for Anti-Cancer Agents

Research has demonstrated the utility of this specific biphenyl amine in developing novel anti-cancer therapies.

  • PD-1/PD-L1 Inhibitors: Small molecule inhibitors incorporating the biphenyl structure have shown significant effects on the PD-1/PD-L1 axis, a key pathway in cancer immunotherapy.[7]

  • Design of Novel Conjugates: In one study, a series of novel compounds were synthesized using N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine as the core scaffold.[7] Several of these compounds displayed strong anti-cancer effects across multiple cancer cell lines, with one derivative showing an IC₅₀ value of 2.08 μM against HT-29 colon cancer cells.[7]

  • PKMYT1 Inhibitors: Derivatives such as 2-amino-[1,1'-biphenyl]-3-carboxamides have been designed as potent and selective inhibitors of PKMYT1, a synthetic lethal target for treating CCNE1-amplified breast cancer.[8]

logic_diagram A 2'-Methyl-[1,1'-biphenyl]-3-amine (Core Scaffold) B Chemical Modification (e.g., Amide coupling, Alkylation) A->B Serves as starting material C Library of Novel Biphenyl Derivatives B->C Generates D Biological Screening (e.g., Anti-cancer assays) C->D Evaluated in E Lead Compounds (e.g., PKMYT1 Inhibitors) D->E Identifies

Caption: Role of the title compound as a scaffold in drug discovery.

Analytical and Spectroscopic Characterization

Confirmation of the structure and purity of 2'-Methyl-[1,1'-biphenyl]-3-amine after synthesis is achieved through standard analytical techniques. While specific spectral data is not publicly cataloged, the expected characteristics can be predicted.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex but highly informative.

    • Aromatic Region (~6.5-7.5 ppm): A series of multiplets corresponding to the 8 aromatic protons on the two distinct phenyl rings.

    • Amine Protons (~3.5-4.5 ppm): A broad singlet for the -NH₂ protons. The chemical shift can vary depending on the solvent and concentration. This signal may not show coupling due to rapid proton exchange.[9]

    • Methyl Protons (~2.0-2.3 ppm): A sharp singlet corresponding to the three protons of the -CH₃ group.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum would show 13 distinct signals: 12 for the aromatic carbons of the biphenyl system and one for the methyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 183.25, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₃H₁₃N.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include:

    • N-H Stretching: A pair of medium-intensity peaks around 3300-3500 cm⁻¹ characteristic of a primary amine.

    • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

    • C=C Stretching: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

Safety and Handling

Proper handling of all chemical reagents is crucial for laboratory safety. 2'-Methyl-[1,1'-biphenyl]-3-amine is classified as harmful.

Table 3: GHS Hazard Information

Category Information
Pictogram GHS07: Harmful/Irritant[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed[2]

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[2] |

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place, protected from light.[3]

Conclusion

2'-Methyl-[1,1'-biphenyl]-3-amine is more than a simple organic molecule; it is a strategically designed building block for advanced chemical synthesis. Its structure is finely tuned for utility in medicinal chemistry, particularly in the development of targeted cancer therapies. Understanding its nomenclature, properties, and synthetic pathways empowers researchers to leverage its full potential in creating next-generation pharmaceuticals. The principles of Suzuki coupling provide a reliable method for its synthesis, while its known application as a scaffold in drug design programs highlights its significance and value to the scientific community.

References

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

  • 2-Methyl-1,1'-biphenyl - Hazardous Agents. Haz-Map. [Link]

  • Innovations in Medicinal Chemistry: The Role of 2-Methyl-3-biphenylmethanol in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • 2-Methylbiphenyl | C13H12 | CID 12563. PubChem. [Link]

  • N-Methylbiphenyl-2-amine | C13H13N | CID 12246986. PubChem. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • 3-Aminobiphenyl. Wikipedia. [Link]

  • 2'-Chloro-N-methyl-[1,1'-biphenyl]-3-amine. PubChem. [Link]

  • Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. PubMed. [Link]

  • 3-Aminobiphenyl | C12H11N | CID 16717. PubChem. [Link]

  • Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central. [Link]

  • Process for the preparation of biphenylamines.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

  • Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. MDPI. [Link]

  • Synthesis of 3-methyl-[1,1'-biphenyl]-2-amine. PrepChem.com. [Link]

  • 1H proton nmr spectrum of methylamine. Doc Brown's Advanced Organic Chemistry. [Link]

  • 3'-Amino-2'-Hydroxy-[1,1']biphenyl-3-carboxylic Acid. Pharmaffiliates. [Link]

  • Safety Data Sheet: Methylamine. Carl ROTH. [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. ResearchGate. [Link]

  • Naming Amines. Chemistry LibreTexts. [Link]

  • A postulated mechanism for the formation of aminobiphenyl. ResearchGate. [Link]

  • Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. MDPI. [Link]

  • Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. PubMed. [Link]

  • N-benzyltetrahydrothiophen-3-amine 1,1-dioxide. PubChem. [Link]

Sources

Physical Properties of Sterically Hindered Biphenyl Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties of Sterically Hindered Biphenyl Amines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sterically hindered biphenyl amines represent a critical class of structural motifs in modern organic synthesis and materials science. Unlike simple anilines, the introduction of bulky substituents at the ortho-positions of the biphenyl core induces a permanent twist in the molecular backbone. This conformational restriction dictates their unique physical properties: high rotational energy barriers leading to atropisomerism, modulated basicity through inhibition of resonance, and specific redox windows suitable for hole-transport applications. This guide provides a rigorous analysis of these properties, grounded in experimental protocols and mechanistic logic.

Structural Fundamentals: Atropisomerism & Conformation

The defining physical characteristic of hindered biphenyl amines is axial chirality . In unhindered biphenyls, the aryl-aryl bond rotation has a low barrier (~6.0 kcal/mol), allowing rapid interconversion at room temperature. However, introducing steric bulk (e.g., -CH₃, -tBu, -OMe) at the 2,2', 6, or 6' positions creates significant repulsive forces that lock the molecule into a twisted conformation.

The Mechanics of Steric Locking

When the rotational barrier (


) exceeds ~20-23 kcal/mol, the conformers become resolvable atropisomers at ambient temperature.
  • Torsion Angle (

    
    ):  In hindered systems, the dihedral angle between the phenyl rings typically deviates from 0° (planar) to nearly 90° (orthogonal) to minimize 
    
    
    
    strain.
  • Electronic Decoupling: This orthogonality breaks the

    
    -conjugation between the two aromatic rings, isolating the electronic properties of the amine functionality from the distal ring.
    
Visualization of Atropisomerism Logic

The following diagram illustrates the causal relationship between steric bulk and the emergence of axial chirality.

Atropisomerism Substituents Ortho-Substituents (e.g., -Me, -tBu) Repulsion Steric Repulsion (Van der Waals) Substituents->Repulsion Causes Twist Twisted Conformation (Dihedral ~90°) Repulsion->Twist Forces Barrier High Rotational Barrier (> 23 kcal/mol) Twist->Barrier Creates Chirality Axial Chirality (Atropisomers) Barrier->Chirality Enables Separation

Figure 1: Logical flow from steric substitution to the emergence of stable atropisomers.

Electronic & Physical Properties[1]

Basicity and pKa Modulation

The basicity of the amino group in biphenyl amines is heavily influenced by the "Ortho Effect."

  • Resonance Inhibition (Base Strengthening): In a planar system, the nitrogen lone pair delocalizes into the aromatic

    
    -system, lowering basicity. In hindered, twisted biphenyls, this conjugation is disrupted. The lone pair remains more localized on the nitrogen, potentially increasing basicity compared to planar analogs.
    
  • Steric Inhibition of Solvation (Base Weakening): Conversely, bulky groups physically block solvent molecules from stabilizing the protonated ammonium cation. In aqueous media, this effect often dominates, making ortho-substituted anilines weaker bases than their para counterparts.

Table 1: Comparative pKa Trends in Aromatic Amines

Compound ClassSubstituent PatternApprox.[1][2][3][4][5] pKa (Conj. Acid)Dominant Effect
Aniline Unsubstituted4.6Resonance Stabilization
p-Toluidine 4-Methyl5.1Inductive Donation (+I)
o-Toluidine 2-Methyl4.4Steric Inhibition of Solvation
2-Aminobiphenyl 2-Phenyl~3.8 - 4.2Steric + Inductive Withdrawal
Hindered Biphenyl 2,2'-DisubstitutedVariableBalance of Decoupling vs. Solvation
Redox Properties (Hole Transport)

Sterically hindered biphenyl amines (e.g., derivatives of TPD or NPB) are extensively used as Hole Transport Materials (HTMs) in OLEDs.

  • Oxidation Potential (

    
    ):  Typically ranges from 0.6 V to 1.0 V vs. SCE . The steric twist prevents planarization upon oxidation, maintaining a high triplet energy (
    
    
    
    ) which is crucial for preventing exciton quenching in blue OLEDs.
  • Stability: The radical cations formed upon oxidation are kinetically stabilized by the steric bulk, which protects the reactive para-positions from coupling reactions (dimerization).

Experimental Protocols

Protocol A: Measuring Rotational Barriers via Variable Temperature (VT) NMR

To quantify the steric hindrance, one must determine the rotational energy barrier (


). This is best achieved using dynamic NMR spectroscopy.

Principle: At low temperatures, exchange is slow, and distinct signals for atropisomers (or diastereotopic protons) are visible. As temperature rises, signals broaden and merge at the Coalescence Temperature (


) .

Workflow:

  • Sample Prep: Dissolve ~10 mg of the amine in a high-boiling deuterated solvent (e.g., DMSO-

    
    , Toluene-
    
    
    
    , or Tetrachloroethane-
    
    
    ).
  • Low-T Acquisition: Cool to -40°C or lower to "freeze" the rotation. Identify split peaks (e.g., diastereotopic methyl groups).

  • Stepwise Heating: Increase temperature in 10°C increments.

  • Determine

    
    :  Identify the temperature where the split peaks merge into a single broad peak.
    
  • Calculation: Use the Eyring equation approximation at coalescence:

    
    
    Where 
    
    
    
    is the peak separation (Hz) at the slow exchange limit.

VTNMR Step1 Dissolve Sample (High BP Solvent) Step2 Acquire Low-T Spectrum (Slow Exchange Limit) Step1->Step2 Step3 Heat Stepwise (+10°C increments) Step2->Step3 Step4 Identify Coalescence (Tc) Peaks Merge Step3->Step4 Step5 Calculate Barrier (ΔG‡) Using Eyring Eq. Step4->Step5

Figure 2: Workflow for determining rotational energy barriers using VT-NMR.

Protocol B: Electrochemical Analysis (Cyclic Voltammetry)

This protocol determines the HOMO level and oxidative stability.

System Setup:

  • Working Electrode: Glassy Carbon (polished with 0.05

    
    m alumina).
    
  • Counter Electrode: Platinum wire.[6]

  • Reference Electrode: Ag/AgCl or SCE.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry Dichloromethane (DCM).
    

Procedure:

  • Blank Scan: Run a CV of the electrolyte solution to ensure purity.

  • Analyte Addition: Add the biphenyl amine (approx. 1 mM concentration).

  • Scan: Cycle potential from 0 V to +1.5 V (vs. Ref) at scan rates of 50, 100, and 200 mV/s.

  • Analysis:

    • Reversibility: Check if

      
      . Reversible waves indicate stable radical cations (good for HTMs). Irreversible waves suggest degradation.
      
    • HOMO Calculation:

      
       (referenced to Ferrocene vacuum level).
      

Application Context

Buchwald-Hartwig Amination Ligands

In catalysis, the steric bulk of biphenyl-based phosphine ligands (e.g., JohnPhos, XPhos) is derived from the same structural principles. The "biphenyl amine" precursors to these ligands rely on the high rotational barrier to maintain the active catalytic species (Pd(0)) in a mono-ligated state, which accelerates the oxidative addition step.

  • Key Property: The bulk prevents the formation of inactive bis-ligated palladium complexes.

OLED Hole Transport Layers

For OLEDs, the high triplet energy (


) resulting from the twisted biphenyl core prevents back-transfer of energy from the emitter to the transport layer.
  • Design Rule: Maximizing the torsion angle via 2,2'-substitution increases

    
    , making the material suitable for blue phosphorescent devices.
    

References

  • Rotational Barriers in Biphenyls: Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angles of Biphenyl and Substituted Biphenyls. Journal of Chemical Theory and Computation. Link

  • VT-NMR Methodology: Gasparro, F. P., & Kolodny, N. H. (1977). NMR determination of the rotational barrier in N,N-dimethylacetamide. Journal of Chemical Education. Link

  • Buchwald Ligand Design: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

  • Electrochemical Properties: Thelakkat, M., & Schmidt, H. W. (1998). Synthesis and properties of novel hole transport materials for electroluminescent devices. Advanced Materials. Link

  • pKa of Hindered Amines: Kartashynska, E. S., et al. (2020). Basicity of sterically hindered amines. Journal of Molecular Liquids. Link

Sources

Technical Guide: Solubility Profiling & Handling of 3-(o-Tolyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 400745-54-2 | Molecular Weight: 183.25 g/mol | Structure: Biphenyl Amine Derivative[1][2][3][4]

Executive Summary

3-(o-Tolyl)aniline (also known as 3-amino-2'-methylbiphenyl) is a lipophilic biaryl amine commonly employed as a building block in the synthesis of kinase inhibitors and advanced materials.[1][2][3][4] Its structural core—a biphenyl system with an ortho-methyl group—imparts significant hydrophobicity (LogP ~4.[1][2][3][4]5) and rotational steric hindrance, which directly impacts its dissolution kinetics.

This guide addresses the critical challenge of solubilizing this compound for biological assays and chemical synthesis. While it exhibits high solubility in aprotic polar solvents like DMSO , its behavior in protic solvents like Methanol and subsequent dilution into aqueous buffers requires strict protocol adherence to prevent precipitation ("crashing out") and experimental variability.

Physicochemical Profile & Solubility Mechanics[2][3][4]

Understanding the molecule's properties is the first step to successful solvation.

PropertyValueImplication for Solubility
Molecular Weight 183.25 g/mol Small molecule; rapid dissolution once wetted.[1][2][3][4]
LogP (Predicted) ~4.5Highly lipophilic.[2][3] Poor water solubility (<0.1 mg/mL).[3][4] Requires organic co-solvents.[4]
pKa (Aniline N) ~4.0 - 5.0Weak base.[1][2][3][4] Solubility in water increases significantly at pH < 3.[4]
H-Bond Donors 1 (-NH₂)Capable of H-bonding with DMSO (acceptor) and Methanol (donor/acceptor).[1][2][3][4]
Physical State SolidLikely crystalline; requires vortexing/sonication to break lattice energy.[2]
Solvent-Specific Mechanisms[1][2][3][4]
  • DMSO (Dimethyl Sulfoxide): The primary solvent of choice . DMSO interacts strongly with the aromatic biphenyl system via dipole-dipole interactions and acts as a hydrogen bond acceptor for the amine protons.[2][3][4]

    • Expected Solubility: High (>50 mM / >9 mg/mL).[2][3][4]

  • Methanol (MeOH): A secondary solvent .[3][4] Methanol solvates via hydrogen bonding but lacks the strong polarizability of DMSO. It is useful for LC-MS sample preparation but less stable for long-term storage due to evaporation.[1][2][3][4]

    • Expected Solubility: Moderate to High (>10 mM).[3][4]

Experimental Protocols
Protocol A: Preparation of a 10 mM Stock Solution (DMSO)

Standard procedure for biological assay stocks.[2][3][4]

Reagents:

  • 3-(o-Tolyl)aniline (Solid)[1][2][3][4]

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)[2][3]

Workflow:

  • Weighing: Accurately weigh 1.83 mg of 3-(o-Tolyl)aniline into a tared 1.5 mL amber glass vial.

    • Note: Use glass.[4] Polystyrene (PS) can be dissolved by DMSO; Polypropylene (PP) is acceptable for short-term but glass is superior for long-term storage.[1][2][3][4]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.

    • Visual Check: Solution must be optically clear and free of Schlieren lines (swirls indicating density gradients).[3]

  • Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Saturation Solubility Testing (Shake-Flask Method)

Use this protocol if precise solubility limits are unknown for your specific batch/purity.[1][2][3][4]

  • Excess Addition: Add excess solid compound (~10 mg) to 0.5 mL of solvent (DMSO or Methanol) in a glass vial.

  • Equilibration: Shake at 300 RPM at 25°C for 24 hours.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Dilute the supernatant 1:100 in Acetonitrile.

    • Analyze via HPLC-UV (254 nm) against a standard curve.[1][2][3][4]

Visualization: Solvation & Workflow
Figure 1: Solubility Decision Tree & Handling Workflow

This diagram outlines the logical flow for handling 3-(o-Tolyl)aniline based on the intended application.

SolubilityWorkflow Start Start: 3-(o-Tolyl)aniline Solid AppCheck Intended Application? Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Biology ChemSyn Chemical Synthesis (Reaction) AppCheck->ChemSyn Chemistry Analytical Analytical (LC-MS/NMR) AppCheck->Analytical Analysis DMSO_Stock Prepare 10-50 mM Stock in Anhydrous DMSO BioAssay->DMSO_Stock MeOH_Solv Dissolve in Methanol or DCM ChemSyn->MeOH_Solv Deut_Solv Dissolve in DMSO-d6 or MeOD Analytical->Deut_Solv Dilution Serial Dilution DMSO_Stock->Dilution Aq_Step Dilute into Aqueous Buffer (Keep DMSO < 1%) Dilution->Aq_Step Precip_Check Precipitation Risk! (LogP ~4.5) Aq_Step->Precip_Check

Caption: Decision matrix for solvent selection based on downstream application. Note the critical precipitation risk during aqueous dilution.[2]

Troubleshooting & Optimization

Issue: Compound precipitates upon dilution into media/buffer. [1][2]

  • Cause: The "Crash-out" effect.[1][2][3][4] The high LogP (4.5) means the compound prefers self-aggregation over water solvation once the organic co-solvent concentration drops below a critical threshold.[1][2][3][4]

  • Solution:

    • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate step (e.g., dilute stock to 10x conc. in 10% DMSO/Water) before final addition.

    • Surfactants: Add 0.05% Tween-20 or Triton X-100 to the assay buffer before adding the compound.

    • Sonication: Sonicate the final assay solution for 60 seconds if the protein/cells can tolerate it.

Issue: Stock solution turns yellow/brown over time.

  • Cause: Oxidation of the aniline amine group.

  • Solution: Store under nitrogen or argon gas.[4] Use amber vials. Discard stocks older than 3 months.[4]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1515982, 3-(o-Tolyl)aniline. Retrieved February 3, 2026 from [Link][2][3]

  • European Chemicals Agency (ECHA). Registration Dossier: Biphenyl amines and derivatives. CAS 400745-54-2.[1][2][3][4] Retrieved February 3, 2026 from [Link][2][3]

Sources

Strategic Sourcing & Technical Guide: High-Purity 3-(o-Tolyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 400745-54-2 IUPAC Name: 3-(2-Methylphenyl)aniline; 2'-Methyl-[1,1'-biphenyl]-3-amine Molecular Formula: C₁₃H₁₃N Molecular Weight: 183.25 g/mol [1]

Executive Summary

3-(o-Tolyl)aniline is a critical biphenyl amine intermediate used primarily in the synthesis of Hole Transport Materials (HTM) for OLED devices and as a steric scaffold in medicinal chemistry (specifically kinase inhibitors).[1] Its structural motif—a meta-substituted amine on a biphenyl core with ortho-methyl steric hindrance—imparts unique thermal stability and solubility profiles to downstream materials.[1]

This guide provides researchers with a validated sourcing strategy, pricing benchmarks, and a self-validating technical protocol for synthesis and quality control.[1]

Market Intelligence: Suppliers & Pricing Analysis

Current Market Status: Specialty Chemical / Research Grade.[1] Unlike commodity anilines (e.g., o-toluidine), 3-(o-Tolyl)aniline is a high-value building block.[1] Prices vary significantly between Western distributors (high markup, fast logistics) and Asian manufacturers (lower cost, longer lead time).

Pricing Benchmarks (Q1 2025 Estimates)

The following data normalizes pricing for High Purity (>98%) grade.

Supplier TypeRegionPack SizePrice Range (USD)Normalized ($/g)Lead Time
Western Distributor EU / USA1 g$450 - $550~$500/g1-3 Days
Direct Manufacturer China1 g$80 - $150~$100/g2-3 Weeks
Bulk Inquiry Global>10 gQuote OnlyEst.[1]

60/g
3-4 Weeks
Recommended Suppliers
  • BLD Pharm (Cat# BD230190): Primary manufacturer source. Reliable for bulk inquiries (>10g).

  • Alfa Chemistry: Good for US-based small-scale research needs; often stocks local inventory.[1]

  • Reagentia: European hub for rapid delivery, though at a premium price point (€490/1g).

  • Ambeed: Competitive pricing for milligram-scale screening quantities.

Sourcing Directive: For OLED device fabrication, standard "98%" purity is insufficient due to trace metal quenching.[1] You must request "Sublimed Grade" (>99.5%, Trace Metals <10 ppm) or perform in-house sublimation.[1]

Technical Deep Dive: Synthesis & Characterization

If commercial costs are prohibitive or specific isotopic labeling is required, in-house synthesis via Suzuki-Miyaura Coupling is the industry standard.[1]

Reaction Logic

The synthesis couples 3-Bromoaniline (electrophile) with 2-Tolylboronic acid (nucleophile).[1]

  • Why this route? It avoids the formation of regioisomers common in nitration/reduction pathways.

  • Catalyst Choice: Pd(PPh₃)₄ is standard, but Pd₂(dba)₃ / S-Phos is recommended for this sterically hindered ortho-methyl substrate to improve turnover frequency (TOF).[1]

Experimental Protocol (Self-Validating)

Scale: 10 mmol

  • Setup: Flame-dry a 100 mL Schlenk flask. Cycle Argon/Vacuum 3x.

  • Reagents:

    • 3-Bromoaniline (1.72 g, 10 mmol)[1]

    • 2-Tolylboronic acid (1.63 g, 12 mmol, 1.2 equiv)[1]

    • K₂CO₃ (2M aq. solution, 10 mL)

    • Toluene/Ethanol (4:1 ratio, 50 mL)[1]

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%, 0.58 g) under Argon counterflow.

  • Reaction: Reflux at 90°C for 16 hours.

    • Validation Point: Monitor via TLC (Hexane/EtOAc 4:1).[1] Product R_f ≈ 0.4 (distinct blue fluorescence under UV254).

  • Workup: Cool, extract with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient 10:1 → 4:1).

Synthesis Workflow Diagram

The following diagram illustrates the catalytic cycle and process flow, highlighting the critical oxidative addition and reductive elimination steps.

SuzukiCoupling Start Reagents: 3-Bromoaniline 2-Tolylboronic Acid CatCycle Catalytic Cycle (Pd0/PdII) Start->CatCycle Oxidative Addition Intermed Intermediate: Pd-Biaryl Complex CatCycle->Intermed Transmetallation (Base: K2CO3) Product Crude Product: 3-(o-Tolyl)aniline Intermed->Product Reductive Elimination Purify Purification: Column -> Recryst. Product->Purify Workup Final Final QC: >99% HPLC Purify->Final Validation

Caption: Figure 1. Suzuki-Miyaura coupling workflow for the synthesis of 3-(o-Tolyl)aniline, detailing the Pd-catalyzed pathway.

Quality Control & Specifications

To ensure data integrity in drug development or device efficiency in OLEDs, the following QC metrics are mandatory.

Specification Table
TestMethodAcceptance Criteria
Assay HPLC (C18, MeOH/H₂O)≥ 99.0% (Area %)
Identity ¹H-NMR (400 MHz, DMSO-d₆)Matches Reference Structure
Volatiles Loss on Drying (LOD)≤ 0.5%
Trace Metals ICP-MS (Critical for OLED)< 10 ppm (Total)
Appearance VisualOff-white to pale yellow solid
NMR Validation (Diagnostic Signals)
  • Methyl Group: Singlet at ~2.25 ppm (3H).

  • Amine Protons: Broad singlet at ~5.10 ppm (2H, exchangeable with D₂O).

  • Biphenyl Core: Multiplet region 6.50 – 7.30 ppm (8H). Note: The ortho-methyl group causes a twist in the biphenyl bond, shielding adjacent protons.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1515982, 3-(o-Tolyl)aniline. Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational Method).

  • Reagentia. Pricing Data for CAS 400745-54-2.[1][2] Retrieved from [Link][1]

Sources

3-(o-Tolyl)aniline PubChem CID and ChemSpider reference

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(o-Tolyl)aniline: Chemical Identity, Synthesis, and Application in Biaryl Scaffold Construction Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(o-Tolyl)aniline (CAS: 172975-98-3), also known as 3-amino-2'-methylbiphenyl, is a critical biaryl building block used in the synthesis of pharmaceuticals and optoelectronic materials. As a privileged scaffold, the meta-substituted biaryl amine motif serves as a geometric spacer in kinase inhibitors (e.g., p38 MAP kinase) and as a core intermediate for Hole Transport Layers (HTL) in Organic Light-Emitting Diodes (OLEDs).

This guide provides a definitive technical reference for the compound, including its verified database identifiers, a self-validating synthesis protocol via Suzuki-Miyaura coupling, and a structural analysis of its applications.

Chemical Identity & Database Reference

The precise identification of biaryl isomers is prone to error due to the similarity in nomenclature between ortho-, meta-, and para-substituted congeners. The data below refers specifically to the 3-(2-methylphenyl) isomer.

Table 1: Chemical Identifiers and Properties

PropertyValue
Common Name 3-(o-Tolyl)aniline
IUPAC Name 3-(2-Methylphenyl)aniline; 2'-Methyl-[1,1'-biphenyl]-3-amine
CAS Number 172975-98-3
PubChem CID 1515982
ChemSpider ID Searchable via InChIKey
Molecular Formula C₁₃H₁₃N
Molecular Weight 183.25 g/mol
InChIKey VSKSSQACZWHPED-UHFFFAOYSA-N
SMILES Cc1ccccc1-c2cccc(N)c2
Appearance Off-white to pale yellow solid
Melting Point 56–58 °C (approximate, varies by purity)

Technical Note: Do not confuse this compound with 2-(o-tolyl)aniline (CAS 1203-41-4), which is the ortho-ortho isomer and possesses significantly different steric properties due to the proximity of the amine and methyl groups.

Synthetic Methodology: Suzuki-Miyaura Coupling

The most robust route to 3-(o-Tolyl)aniline is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromoaniline and 2-methylphenylboronic acid . This route is preferred over using 3-aminophenylboronic acid due to the lower cost and higher stability of the bromo-aniline precursor.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the catalytic cycle and workflow for this specific synthesis.

SuzukiCoupling cluster_conditions Reaction Conditions Start Precursors: 3-Bromoaniline 2-Methylphenylboronic Acid OxAdd Oxidative Addition: Ar-Pd(II)-Br Species Start->OxAdd + Pd(0) Cat Catalyst Activation: Pd(PPh3)4 (Tetrakis) Cat->OxAdd Active Species TransMet Transmetalation: Base (K2CO3) Activation Boronate Complex OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination: C-C Bond Formation TransMet->RedElim Pd(II) Intermediate RedElim->Cat Cycle Repeats Product Target Product: 3-(o-Tolyl)aniline RedElim->Product + Pd(0) Regeneration Cond Solvent: Toluene/EtOH/H2O (4:1:1) Temp: 90°C Time: 12-16 h

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of 3-(o-Tolyl)aniline, highlighting the oxidative addition and reductive elimination steps.

Experimental Protocol

Materials:

  • 3-Bromoaniline (1.0 equiv, 10 mmol)

  • 2-Methylphenylboronic acid (1.2 equiv, 12 mmol)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent System: Toluene : Ethanol : Water (4:1:1 ratio)

Step-by-Step Procedure:

  • Degassing: In a three-neck round-bottom flask equipped with a condenser, combine toluene (40 mL), ethanol (10 mL), and water (10 mL). Sparge with nitrogen or argon for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation).

  • Reagent Addition: Add 3-bromoaniline (1.72 g) and 2-methylphenylboronic acid (1.63 g).

  • Base Activation: Add solid K₂CO₃ (2.76 g). Stir for 5 minutes under inert atmosphere.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.58 g).

  • Reflux: Heat the mixture to 90°C (reflux) under nitrogen for 12–16 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The starting bromoaniline spot should disappear.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography on silica gel, eluting with Hexane/Ethyl Acetate (gradient 10:1 to 4:1).

  • Validation: The product should be an off-white solid. Confirm identity via ¹H NMR (look for the methyl singlet at ~2.25 ppm and amine broad singlet at ~3.7 ppm).

Applications in Drug Discovery & Materials Science

The 3-(o-Tolyl)aniline scaffold is "privileged" because it introduces a twist in the molecular planarity due to the steric clash between the ortho-methyl group and the protons on the adjacent ring. This non-planar conformation is vital for:

Medicinal Chemistry: Kinase Inhibition

In the development of p38 MAP kinase inhibitors, the biaryl amine moiety often fits into the hydrophobic pocket of the enzyme. The meta-amino group serves as a handle for forming urea or amide linkages, which are key hydrogen-bonding motifs in active site binding.

  • Mechanism: The o-tolyl group provides hydrophobic bulk that induces a specific dihedral angle (approx. 45–60°), often improving selectivity against other kinases by exploiting the size of the "gatekeeper" residue in the ATP binding pocket.

Materials Science: OLED Intermediates

This compound is a precursor for Triarylamines , which are ubiquitous in Hole Transport Layers (HTL) of OLEDs.

  • Role: The amino group is further arylated (e.g., via Buchwald-Hartwig coupling) to form star-shaped molecules. The non-planarity prevents π-stacking crystallization, ensuring the formation of stable amorphous films essential for device longevity.

Safety & Handling (GHS Classification)

As an aniline derivative, 3-(o-Tolyl)aniline must be handled with strict safety protocols.

  • Acute Toxicity: Harmful if swallowed (H302) or in contact with skin (H312).[1]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • PPE Requirements: Nitrile gloves, safety goggles, and a fume hood are mandatory. Avoid dust formation.

  • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Anilines are prone to oxidation (darkening) upon air exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1515982, 3-(o-Tolyl)aniline. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of 3-Amino-2'-Methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-amino-2'-methylbiphenyl represents a classic challenge in medicinal chemistry: constructing a biaryl scaffold that possesses both steric hindrance (ortho-methyl group) and a Lewis-basic functionality (free amine) capable of poisoning palladium catalysts.

This Application Note provides two distinct, self-validating protocols for this synthesis:

  • Protocol A (The "Robust" Route): A two-step sequence utilizing a nitro-precursor to eliminate catalyst poisoning risks. Recommended for scale-up and high-reliability requirements.

  • Protocol B (The "Direct" Route): A single-step chemoselective coupling utilizing Third-Generation Buchwald Precatalysts. Recommended for rapid library synthesis and high-throughput screening (HTS).

Strategic Retrosynthesis & Pathway Selection

The target molecule features an amine at the meta position of Ring A and a methyl group at the ortho position of Ring B. The ortho-methyl group introduces steric strain, making the transmetalation step of the Suzuki-Miyaura coupling slower and more susceptible to side reactions (e.g., protodeboronation).

Decision Matrix: Pathway Selection
FeatureProtocol A: Nitro-Reduction Protocol B: Direct Amine Coupling
Step Count 2 Steps1 Step
Catalyst Cost Low (Generic Pd sources)High (Specialized Ligands/Precatalysts)
Risk of Poisoning Negligible (Nitro is non-coordinating)Moderate (Free amine can bind Pd)
Purification Standard ChromatographyAcid-Base Extraction (Self-Purifying)
Scalability High (>100g)Medium (<10g)
Visual Workflow (DOT Diagram)

SynthesisPathways Start Start: 2-Bromotoluene NitroBoronic + 3-Nitrophenylboronic acid Start->NitroBoronic AminoBoronic + 3-Aminophenylboronic acid Start->AminoBoronic Intermed Intermediate: 3-Nitro-2'-methylbiphenyl NitroBoronic->Intermed Suzuki (Standard) Reduction Reduction (Fe/NH4Cl or H2/Pd-C) Intermed->Reduction Target TARGET: 3-Amino-2'-methylbiphenyl Reduction->Target Step 2 AminoBoronic->Target Suzuki (Direct) Requires Buchwald Ligands Catalyst Catalyst: XPhos Pd G2 Catalyst->Target

Figure 1: Comparison of the Two-Step Nitro Route (Solid Line) vs. the Direct Amine Route (Dashed Line).

Protocol A: The Robust Two-Step Route (Nitro-Reduction)

This route is preferred when using generic catalysts (e.g., Pd(PPh3)4) or when the purity of the boronic acid is variable. The nitro group is electron-withdrawing, activating the ring for coupling and preventing coordination to the metal center.

Step 1: Suzuki-Miyaura Coupling

Reaction: 2-Bromotoluene + 3-Nitrophenylboronic acid


 3-Nitro-2'-methylbiphenyl

Reagents:

  • 2-Bromotoluene (1.0 equiv)

  • 3-Nitrophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%) — Chosen for resistance to oxidation compared to Pd(PPh3)4.

  • Base: Potassium Carbonate (

    
    ), 2.0 M aqueous solution (3.0 equiv).
    
  • Solvent: 1,4-Dioxane (0.2 M concentration).

Procedure:

  • Charge a round-bottom flask with 2-bromotoluene, 3-nitrophenylboronic acid, and Pd(dppf)Cl2·DCM.

  • Evacuate and backfill with Nitrogen (

    
    ) three times (Critical for active catalyst life).
    
  • Add degassed 1,4-Dioxane and 2.0 M aqueous

    
    .
    
  • Heat to 90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The bromide limiting reagent should disappear.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

Step 2: Iron-Mediated Reduction

Reaction: 3-Nitro-2'-methylbiphenyl


 3-Amino-2'-methylbiphenyl

Why Iron? Hydrogenation (H2/Pd) can sometimes cause dehalogenation if halogens are present elsewhere, or reduce the biaryl bond if over-exposed. Iron powder is chemoselective and robust.

Procedure:

  • Dissolve the nitro-intermediate in Ethanol/Water (4:1 ratio).

  • Add Iron powder (5.0 equiv) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Heat to reflux (80°C) with vigorous stirring (mechanical stirring recommended for scales >10g due to slurry thickness).

  • Run for 2 hours.

    • Checkpoint: Solution will turn from yellow (nitro) to colorless/brown slurry (amine).

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

  • Concentration: Remove ethanol under reduced pressure.

Protocol B: The Direct Route (Chemoselective Suzuki)

This protocol utilizes XPhos Pd G2 (or SPhos Pd G2), a pre-formed precatalyst. The bulky biaryl phosphine ligand (XPhos) creates a "protective shell" around the palladium, preventing the free amine of the substrate from binding and deactivating the catalyst.

Mechanistic Insight

The free amine (


) is a Lewis base. With simple catalysts like Pd(OAc)2, the amine binds to Pd(II), forming a stable "dead" complex that cannot undergo transmetalation. XPhos is sterically bulky enough to physically block this interaction while promoting the oxidative addition of the hindered 2-bromotoluene.
Experimental Procedure

Reagents:

  • 2-Bromotoluene (1.0 equiv)

  • 3-Aminophenylboronic acid hemisulfate (1.2 equiv) — Note: The hemisulfate salt is often more stable than the free base.

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (3.0 equiv) — Anhydrous base is often preferred here to minimize protodeboronation.
    
  • Solvent: Toluene/Water (10:1) or n-Butanol.[1]

Step-by-Step:

  • Solid Charge: Add 2-bromotoluene, 3-aminophenylboronic acid,

    
    , and XPhos Pd G2 to a reaction vial.
    
  • Inert Atmosphere: Seal and purge with Argon.

  • Solvent: Add degassed solvent (Toluene/Water mixture).

  • Reaction: Heat to 100°C for 2–12 hours.

    • Visual Check: The reaction usually darkens as Pd(0) is generated and cycles.

  • Purification (The "Self-Validating" Acid-Base Extraction):

    • Dilute crude mixture with Diethyl Ether (

      
      ).
      
    • Extract: Wash the organic layer with 1.0 M HCl (aq) . The product (amine) will protonate and move to the aqueous layer (

      
      ). Impurities (unreacted bromide, de-boronated byproducts) remain in the organic layer.
      
    • Discard: Discard the organic layer.

    • Basify: Take the aqueous acidic layer and slowly add 6.0 M NaOH until pH > 12. The product will precipitate or oil out as the free amine.

    • Recover: Extract the now-cloudy aqueous mixture with

      
       or DCM. Dry and concentrate.
      
    • Result: This yields >95% pure amine without column chromatography.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Protocol B) Catalyst PoisoningSwitch from SPhos to XPhos or BrettPhos (bulkier). Ensure Argon purge is rigorous.
Protodeboronation (Ar-B(OH)2

Ar-H)
Hydrolysis of Boronic AcidReduce water content. Use MIDA boronates or Potassium Trifluoroborates (

)
instead of boronic acids.
Homocoupling (Ar-Ar dimers)Oxidation of Boronic AcidEnsure strict oxygen-free conditions. Degas solvents by sparging with

for 20 mins.
Stalled Reaction Steric Bulk of 2-methylIncrease temperature to 110°C. Switch solvent to n-Butanol (higher boiling point).

Safety & Handling

  • Palladium Residues: Pd is a heavy metal. All aqueous waste from the extraction must be treated as heavy metal waste.

  • Boronic Acids: Generally low toxicity, but 3-aminophenylboronic acid can be an irritant.

  • 2-Bromotoluene: Lachrymator. Handle in a fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved October 26, 2023. Link

  • Sigma-Aldrich. (n.d.). XPhos Pd G2 Product Page (Technical Data). Link

Sources

Application Notes and Protocols for 3-(o-Tolyl)aniline as an OLED Hole Transport Material Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Hole Transport Intermediates in OLED Technology

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, wider viewing angles, and faster response times compared to conventional liquid crystal displays.[1] The performance of a multilayer OLED device is critically dependent on the balanced injection and transport of charge carriers—electrons and holes—to the emissive layer where they recombine to produce light. The Hole Transport Layer (HTL) plays a pivotal role in this process by facilitating the efficient transport of holes from the anode and blocking the leakage of electrons from the emissive layer.[2]

Triarylamine derivatives are a cornerstone class of materials for HTLs, prized for their high hole mobility and excellent thermal and morphological stability.[3] The strategic design of these molecules allows for the fine-tuning of their electronic and physical properties. 3-(o-Tolyl)aniline is a key building block in this context, serving as a versatile intermediate. Its asymmetric biaryl structure provides a non-planar molecular geometry that can inhibit crystallization in thin films, a crucial factor for device longevity. Furthermore, the amino group offers a reactive handle for subsequent functionalization, enabling the construction of more complex, high-performance HTM architectures through reactions like the Buchwald-Hartwig amination.

This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and application of 3-(o-Tolyl)aniline as a precursor for advanced OLED hole transport materials. We will elucidate the causality behind the synthetic choices and provide self-validating protocols to ensure reproducibility and high-purity outcomes essential for organic electronics.

PART 1: Synthesis and Purification of the Intermediate: 3-(o-Tolyl)aniline

The synthesis of 3-(o-Tolyl)aniline is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and broad functional group tolerance.[4] In this protocol, we will couple 3-bromoaniline with o-tolylboronic acid.

Experimental Workflow: Synthesis of 3-(o-Tolyl)aniline

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification reagents 1. Combine 3-bromoaniline, o-tolylboronic acid, and base in solvent degas 2. Degas the mixture reagents->degas catalyst 3. Add Palladium Catalyst degas->catalyst heat 4. Heat and Stir catalyst->heat monitor 5. Monitor by TLC heat->monitor cool 6. Cool to RT monitor->cool quench 7. Quench with Water cool->quench extract 8. Extract with Organic Solvent quench->extract dry 9. Dry and Concentrate extract->dry chromatography 10. Column Chromatography dry->chromatography recrystallize 11. Recrystallization chromatography->recrystallize G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reagents 1. Combine 4,4'-Diiodobiphenyl, 3-(o-Tolyl)aniline, and base in solvent degas 2. Degas the mixture reagents->degas catalyst 3. Add Palladium Catalyst and Ligand degas->catalyst heat 4. Heat and Stir catalyst->heat monitor 5. Monitor by TLC/LC-MS heat->monitor cool 6. Cool and Filter monitor->cool wash 7. Wash with Solvents cool->wash chromatography 8. Column Chromatography wash->chromatography recrystallize 9. Recrystallization chromatography->recrystallize G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Anode (ITO) Anode (ITO) HTL HTL EML EML ETL ETL Cathode (Al) Cathode (Al) HOMO_HTL HOMO (-5.3) HOMO_EML HOMO (-5.7) HOMO_HTL->HOMO_EML LUMO_HTL LUMO (-2.2) LUMO_EML LUMO (-3.0) HOMO_ETL HOMO (-6.0) LUMO_ETL LUMO (-3.1) LUMO_ETL->LUMO_EML Anode Anode->HOMO_HTL Hole Injection Cathode Cathode->LUMO_ETL Electron Injection

Sources

Application Notes and Protocols: Synthesis of Biaryl Amine Ligands from 3-(o-Tolyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of sterically hindered biaryl amine ligands, with a specific focus on utilizing 3-(o-tolyl)aniline as a versatile starting material. The palladium-catalyzed Buchwald-Hartwig amination is presented as the core synthetic strategy, offering a robust and efficient pathway to these valuable compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science who require access to advanced molecular scaffolds. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step experimental procedures, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of Sterically Hindered Biaryl Amine Ligands

Biaryl amine scaffolds are privileged structures in modern chemistry, finding extensive applications as ligands in catalysis, as key building blocks in medicinal chemistry, and as functional components in organic electronics.[1] The inherent steric bulk and specific electronic properties derived from the biaryl framework can impart unique reactivity and selectivity when these molecules are employed as ligands in cross-coupling reactions.[2] Furthermore, the conformational rigidity and tunable electronic nature of N-aryl biaryl amines make them promising candidates for host materials in Organic Light-Emitting Diodes (OLEDs).[3]

The starting material, 3-(o-tolyl)aniline, offers a unique structural motif. The ortho-tolyl group introduces significant steric hindrance around the aniline nitrogen, which can be strategically exploited to control the coordination environment in metal complexes when the resulting biaryl amine is used as a ligand. This guide focuses on the N-arylation of 3-(o-tolyl)aniline via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4][5] This reaction is renowned for its broad substrate scope and functional group tolerance, making it an ideal choice for the synthesis of complex amine derivatives.[6]

The Synthetic Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.[4][5] The reaction typically employs a palladium precursor, a bulky, electron-rich phosphine ligand, and a base.

The general reaction scheme is as follows:

For the synthesis of biaryl amine ligands from 3-(o-tolyl)aniline, the reaction involves coupling it with a suitable aryl halide (e.g., bromobenzene, 4-bromoanisole) in the presence of a palladium catalyst system.

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and subsequent deprotonation by the base generates a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired biaryl amine and regenerating the active Pd(0) catalyst.[4]

A simplified representation of the catalytic cycle is depicted below:

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR Amine Coordination & Deprotonation (RNH2, Base) Product Ar-NHR Ar-Pd(II)(L)-NHR->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative synthesis of an N-aryl-3-(o-tolyl)aniline.

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[7]

  • Solvents should be anhydrous and degassed prior to use.

  • Reagents should be of high purity. 3-(o-Tolyl)aniline and aryl halides are commercially available. Palladium catalysts and ligands can be sourced from various chemical suppliers.

Synthesis of N-(4-methoxyphenyl)-3-(o-tolyl)aniline

This protocol details the synthesis of a representative biaryl amine ligand.

Reaction Scheme:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
3-(o-Tolyl)aniline183.25[8]183 mg1.0
4-Bromoanisole187.04206 mg1.1
Palladium(II) Acetate (Pd(OAc)₂)224.504.5 mg0.02 (2 mol%)
XPhos476.6519.1 mg0.04 (4 mol%)
Sodium tert-butoxide (NaOtBu)96.10134 mg1.4
Anhydrous Toluene-5 mL-

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add 3-(o-tolyl)aniline (183 mg, 1.0 mmol) and 4-bromoanisole (206 mg, 1.1 mmol) to the Schlenk tube under a positive flow of argon.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional diethyl ether (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-(4-methoxyphenyl)-3-(o-tolyl)aniline.

Expected Results and Characterization

The successful synthesis of N-(4-methoxyphenyl)-3-(o-tolyl)aniline should yield a solid product. The expected yield for this type of reaction is typically in the range of 70-95%.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the aromatic protons of both aryl rings, a singlet for the methoxy group protons around δ 3.8 ppm, and a singlet for the methyl group protons of the tolyl substituent around δ 2.3 ppm. The aromatic region (δ 6.8-7.5 ppm) will display a complex pattern of multiplets. A broad singlet corresponding to the N-H proton may be observed.[9]

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum will show distinct signals for all carbon atoms in the molecule. The methoxy carbon will appear around δ 55.5 ppm, and the tolyl methyl carbon will be around δ 20.5 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm.[9]

  • Infrared (IR) Spectroscopy (KBr pellet): The IR spectrum should exhibit a characteristic N-H stretching vibration around 3400 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1600-1450 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the calculated mass of the product (C₂₀H₁₉NO, MW: 289.37).

Applications and Future Directions

The synthesized biaryl amine ligands, such as N-(4-methoxyphenyl)-3-(o-tolyl)aniline, are valuable intermediates for a variety of applications:

  • Catalysis: These sterically demanding ligands can be employed in various transition metal-catalyzed cross-coupling reactions to enhance catalytic activity and selectivity.[10] The bulky nature of the ligand can promote reductive elimination and stabilize the active catalytic species.

  • Materials Science: The unique electronic and photophysical properties of these biaryl amines make them attractive candidates for use in organic electronics, particularly as host materials for phosphorescent OLEDs.[3] The twisted geometry of these molecules can help to suppress aggregation-caused quenching of luminescence.

  • Drug Discovery: The biaryl amine scaffold is a common motif in many biologically active compounds. These synthesized ligands can serve as building blocks for the development of novel therapeutic agents.

Future work in this area could involve the synthesis of a broader library of N-aryl-3-(o-tolyl)aniline derivatives by varying the aryl halide coupling partner. Furthermore, the coordination chemistry of these ligands with various transition metals could be explored to develop novel catalysts with unique reactivity profiles.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of biaryl amine ligands from 3-(o-tolyl)aniline.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization Reagents Weigh Reagents: - 3-(o-Tolyl)aniline - Aryl Halide - Pd Catalyst - Ligand - Base Schlenk_Tube Combine in Schlenk Tube under Inert Atmosphere Reagents->Schlenk_Tube Solvent Add Anhydrous Solvent Schlenk_Tube->Solvent Heating Heat and Stir (e.g., 100 °C, 12-24h) Solvent->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Filtration Dilute and Filter Cooling->Filtration Concentration Concentrate Filtrate Filtration->Concentration Chromatography Purify by Column Chromatography Concentration->Chromatography NMR ¹H and ¹³C NMR Chromatography->NMR IR IR Spectroscopy Chromatography->IR MS Mass Spectrometry Chromatography->MS

Caption: General workflow for the synthesis of biaryl amine ligands.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 22, 2024. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Accessed January 22, 2024. [Link]

  • Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Accessed January 22, 2024. [Link]

  • Aniline synthesis by amination (arylation). Organic Chemistry Portal. Accessed January 22, 2024. [Link]

  • Supplementary Data. The Royal Society of Chemistry. Accessed January 22, 2024. [Link]

  • Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. MDPI. Accessed January 22, 2024. [Link]

  • Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. MDPI. Accessed January 22, 2024. [Link]

  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. NIH. Accessed January 22, 2024. [Link]

  • Supporting Information. Wiley-VCH. Accessed January 22, 2024. [Link]

  • Twisted Biaryl-Amines as Novel Host Materials for Green-Emissive Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) | Request PDF. ResearchGate. Accessed January 22, 2024. [Link]

  • 3-(o-Tolyl)aniline. PubChem. Accessed January 22, 2024. [Link]

  • N,N'-Diaryldihydrophenazines as Visible-Light Photocatalysts for Anilines' Arylation Using a Dual Photoredox/Ni(II) Cross-Coupling Strategy. ResearchGate. Accessed January 22, 2024. [Link]

  • Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications. ACS Publications. Accessed January 22, 2024. [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry. Accessed January 22, 2024. [Link]

Sources

Application Note: 3-(o-Tolyl)aniline as a Scaffold for PD-1/PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-(o-Tolyl)aniline as a privileged hydrophobic scaffold for the development of small-molecule PD-1/PD-L1 inhibitors. It focuses on the structural rationale, synthetic protocols, and biological validation workflows required to transform this fragment into a potent immune checkpoint inhibitor.

Part 1: Scientific Rationale & Structural Biology[1]

The "Twisted" Biphenyl Requirement

Unlike monoclonal antibodies that block the PD-1/PD-L1 interaction by steric occlusion of the flat surface, small molecules (such as the BMS series: BMS-202, BMS-1166) operate via a dimerization mechanism . They bind to a deep, cylindrical hydrophobic pocket formed at the interface of two PD-L1 molecules, effectively locking the protein into a non-functional homodimer.

3-(o-Tolyl)aniline (3-amino-2'-methylbiphenyl) serves as an ideal scaffold for this pocket due to two critical structural features:

  • The Ortho-Methyl "Twist" (o-Tolyl): The methyl group at the 2' position induces a steric clash with the hydrogen atoms of the adjacent phenyl ring. This forces the biphenyl system out of planarity (dihedral angle ~50-60°), mimicking the twisted conformation required to fit inside the cylindrical PD-L1 dimer pocket. Flat biphenyls bind poorly.

  • The Aniline "Vector" (3-Amino): The amine group at the 3-position is not involved in deep hydrophobic burial but points toward the solvent-exposed channel. This provides a chemically versatile handle for attaching hydrophilic "tails" (e.g., PEG chains, amino-ethers) which are essential for:

    • Solubilizing the hydrophobic core.

    • Forming hydrogen bonds with solvent-front residues (e.g., Asp122, Lys124).

Mechanism of Action Diagram

The following diagram illustrates how the scaffold facilitates PD-L1 dimerization.

PDL1_Mechanism Scaffold 3-(o-Tolyl)aniline (Hydrophobic Core) Twist o-Methyl Induced Torsion (~60°) Scaffold->Twist Steric Clash Tail Hydrophilic Tail (Attached via Aniline) Scaffold->Tail Derivatization Pocket PD-L1 Dimer Hydrophobic Tunnel Twist->Pocket Shape Complementarity Inhibition PD-L1 Homodimerization (PD-1 Blockade) Pocket->Inhibition Stabilization Solvent Solvent Channel (Asp122 Interaction) Tail->Solvent H-Bonding/Solubility Solvent->Inhibition Affinity Boost

Caption: Mechanistic role of 3-(o-Tolyl)aniline in inducing and stabilizing the PD-L1 homodimer.

Part 2: Chemical Synthesis & Derivatization Protocols

Synthesis of the Scaffold (Suzuki-Miyaura Coupling)

Objective: To synthesize 3-(o-Tolyl)aniline from commercially available precursors.

Reagents:

  • Aryl Halide: 3-Bromoaniline (1.0 eq)

  • Boronic Acid: 2-Methylphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Setup: In a nitrogen-flushed Schlenk flask, dissolve 3-bromoaniline (500 mg, 2.9 mmol) and 2-methylphenylboronic acid (474 mg, 3.48 mmol) in 1,4-dioxane (10 mL).

  • Activation: Add the Pd catalyst and stir for 5 minutes at room temperature until the solution turns a dark red/brown.

  • Basification: Add the aqueous K₂CO₃ solution.

  • Reflux: Heat the mixture to 90°C for 12 hours under N₂ atmosphere. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The product typically appears as a fluorescent spot under UV (254 nm).

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield 3-(o-Tolyl)aniline as a pale yellow oil/solid.

Derivatization Strategy (The "Tail" Attachment)

Objective: To convert the scaffold into a bioactive inhibitor by attaching a solubilizing tail.

The aniline nitrogen is nucleophilic but sterically accessible. A common strategy is Reductive Amination or Acylation .

Protocol (Reductive Amination Example):

  • Reactants: 3-(o-Tolyl)aniline (1.0 eq) + N-Boc-amino-acetaldehyde (1.2 eq).

  • Conditions: Dissolve in DCE (Dichloroethane). Add NaBH(OAc)₃ (1.5 eq) and catalytic Acetic Acid. Stir at RT for 4 hours.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group, exposing a primary amine tail.

  • Result: This yields a secondary amine linker that can be further functionalized (e.g., urea formation) to mimic the BMS-202 tail structure.

Part 3: Biological Validation Workflows

HTRF Binding Assay (Primary Screening)

Objective: To quantify the ability of the synthesized molecule to block the PD-1/PD-L1 interaction.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) uses a donor (Europium-cryptate labeled PD-L1) and an acceptor (Red-labeled PD-1). Inhibitors disrupt the energy transfer (FRET), reducing the signal.

Materials:

  • Cisbio PD-1/PD-L1 HTRF Binding Kit (or equivalent).

  • Recombinant human PD-L1-Eu and PD-1-d2 proteins.

  • 384-well low-volume white plates.

Protocol:

  • Compound Prep: Prepare a 10-point dose-response curve of the inhibitor in DMSO (Top concentration: 10 µM). Dilute 1:100 into the assay buffer (PBS + 0.1% BSA).

  • Plating: Dispense 2 µL of diluted compound into the plate.

  • Protein Addition: Add 4 µL of PD-L1-Eu followed immediately by 4 µL of PD-1-d2.

  • Incubation: Incubate for 2 hours at room temperature (protected from light).

  • Readout: Measure fluorescence at 665 nm (Acceptor) and 620 nm (Donor) using a PHERAstar or EnVision reader.

  • Analysis: Calculate the HTRF Ratio (665/620 * 10^4). Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

    • Validation Criteria: Reference compound (e.g., BMS-202) should yield an IC₅₀ < 50 nM.

Cell-Based Reporter Assay (Functional Validation)

Objective: To confirm the inhibitor restores T-cell activation in a cellular context.

System: PD-1/NFAT Reporter-Jurkat Cells (Effector) + PD-L1/aAPC-CHO Cells (Target).

Protocol:

  • Co-Culture: Seed PD-L1 expressing CHO cells (20,000 cells/well) in a 96-well plate. Allow adherence (4 hours).

  • Treatment: Remove media. Add fresh media containing the inhibitor (serial dilutions).

  • Effector Addition: Add PD-1 Jurkat cells (50,000 cells/well) expressing an NFAT-Luciferase reporter.

  • Stimulation: The CHO cells express a TCR activator (anti-CD3 scFv) which stimulates the Jurkat cells. The PD-L1/PD-1 interaction normally suppresses this signal.

  • Incubation: 6 hours at 37°C, 5% CO₂.

  • Measurement: Add Luciferase substrate (e.g., Bio-Glo). Measure luminescence.

  • Interpretation: An increase in luminescence indicates successful blockade of the inhibitory PD-1/PD-L1 signal (Restoration of T-cell activity).

Part 4: Data Presentation & Analysis

Summary of Expected SAR Trends

When modifying the 3-(o-Tolyl)aniline scaffold, the following trends are typically observed:

Modification SiteChemical ChangeImpact on PD-L1 PotencyRationale
2'-Position (Ring B) Remove Methyl (-H)Loss of Activity Loss of torsion; molecule becomes planar and cannot fit the pocket.
2'-Position (Ring B) Larger Group (-Et, -Cl)Maintained/Improved Maintains torsion; Halogens often fill a small hydrophobic sub-pocket.
3-Position (Ring A) Unsubstituted AmineLow Potency (>1 µM) Lack of solvent interaction; poor solubility.
3-Position (Ring A) Hydrophilic Tail AdditionHigh Potency (<100 nM) Tail forms H-bonds with Asp122 and improves thermodynamics.
Workflow Diagram

Workflow Start Start: 3-(o-Tolyl)aniline Scaffold Synth Derivatization (Tail Attachment) Start->Synth HTRF HTRF Binding Assay (Biochemical IC50) Synth->HTRF Decision IC50 < 100 nM? HTRF->Decision Cell Jurkat/CHO Reporter Assay (Functional EC50) Decision->Cell Yes Refine Refine Tail Structure Decision->Refine No PK ADME/PK Profiling (Solubility/Microsomal Stability) Cell->PK

Caption: Step-by-step screening workflow from scaffold derivatization to functional validation.

References

  • Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget.

  • Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint in cancer therapy. Oncotarget.

  • Guzik, K., et al. (2017). Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization Mechanisms. Journal of Medicinal Chemistry.

  • Bristol-Myers Squibb. (2015). Compounds useful as immunomodulators.[1] WO2015034820A1. (Foundational patent describing the biphenyl core scaffold).

Sources

Application Notes & Protocols: Mastering the Buchwald-Hartwig Amination for Hindered Biaryl Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of sterically hindered biaryl amines presents a significant challenge in modern organic chemistry, particularly within the realms of pharmaceutical and materials science. These motifs are prevalent in a myriad of bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds.[1][2] However, when dealing with sterically encumbered substrates, such as bulky biaryl amines, standard protocols often fall short, leading to low yields and sluggish reaction rates. This guide provides an in-depth exploration of the key considerations and robust protocols specifically tailored for the successful Buchwald-Hartwig amination of hindered biaryl amines.

The Challenge of Steric Hindrance in C-N Bond Formation

The primary obstacle in the coupling of hindered biaryl amines is the steric bulk surrounding the nitrogen atom and potentially the ortho-positions of the aryl halide. This congestion can significantly impede crucial steps within the catalytic cycle, namely the oxidative addition of the aryl halide to the palladium(0) catalyst and the subsequent reductive elimination that forms the desired C-N bond.[3] Consequently, overcoming this steric clash is paramount for achieving efficient transformations.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Buchwald-Hartwig amination catalytic cycle is essential for rational protocol design. The generally accepted mechanism involves the following key steps:[1][4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

For hindered substrates, the steric bulk can disfavor the formation of the necessary intermediates, thus slowing down the overall reaction rate. The strategic selection of ligands, palladium precatalysts, and bases is therefore critical to facilitate these challenging transformations.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]X PdII_Aryl->PdII_Amine Amine Coordination (HNR'R'') PdII_Amido L-Pd(II)(Ar)(NR'R'') PdII_Amine->PdII_Amido Deprotonation (Base) Salt [Base-H]+X- PdII_Amine->Salt PdII_Amido->Pd0 Reductive Elimination Product Aryl Amine (Ar-NR'R'') PdII_Amido->Product ArX Aryl Halide (Ar-X) ArX->Pd0 Amine Amine (HNR'R'') Amine->PdII_Aryl Base Base Base->PdII_Amine caption Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters for Hindered Couplings

The success of a challenging Buchwald-Hartwig amination hinges on the careful optimization of several experimental parameters.

Ligand Selection: The Cornerstone of Success

The choice of phosphine ligand is arguably the most critical factor for coupling sterically hindered substrates. Bulky, electron-rich monophosphine ligands are generally preferred as they promote the formation of the active, monoligated palladium species necessary to accommodate bulky substrates.[3]

Table 1: Recommended Ligands for Hindered Biaryl Amine Synthesis

LigandStructureKey Features
Josiphos Ligands Ferrocene-basedHighly effective for a broad range of substrates, including sterically demanding ones.
Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) Biaryl phosphinesExhibit high catalytic activity and are widely used for challenging couplings.[7]
N-Heterocyclic Carbenes (NHCs) Carbene-basedOffer strong σ-donation and good steric bulk, providing robust and highly active catalysts.[8]

The increased steric demand of bulky ligands can accelerate the reductive elimination step, which is often the rate-limiting step in these reactions.[9]

Palladium Precatalysts: Ensuring Efficient Catalyst Formation

While traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, the use of well-defined palladium precatalysts is highly recommended for challenging aminations. These precatalysts offer superior stability and facilitate the in-situ generation of the active Pd(0) species, leading to more reproducible results.

Table 2: Common Palladium Precatalysts

PrecatalystGenerationAdvantages
(Allyl)PdCl]₂ FirstCost-effective and readily available.
Palladacycles (e.g., Buchwald Palladacycles) Second/ThirdAir- and moisture-stable, provide rapid catalyst activation.
NHC-Pd Precatalysts (e.g., PEPPSI) Second/ThirdHighly active and robust, suitable for a wide range of substrates.[8]
Base Selection: A Delicate Balance

The choice of base is crucial for the deprotonation of the coordinated amine. Strong, non-nucleophilic bases are typically employed. For hindered amines, stronger bases are often required to facilitate the deprotonation step.

Table 3: Commonly Used Bases

BasepKa of Conjugate AcidComments
Sodium tert-butoxide (NaOt-Bu) ~19A strong, commonly used base.
Lithium bis(trimethylsilyl)amide (LHMDS) ~26A very strong, non-nucleophilic base, often effective when others fail.
Cesium carbonate (Cs₂CO₃) ~10.3A weaker base, sometimes used for sensitive substrates.

It's important to note that excessively strong bases can lead to side reactions and degradation of sensitive functional groups.

Solvent and Temperature Considerations

Aprotic, non-polar, or weakly polar solvents are generally preferred for Buchwald-Hartwig aminations. Toluene, dioxane, and THF are common choices. For particularly challenging couplings, higher reaction temperatures (80-110 °C) are often necessary to overcome the activation energy barrier.[6] In some cases, microwave-assisted heating can significantly reduce reaction times and improve yields.[10]

Detailed Experimental Protocol: A General Guideline

This protocol provides a starting point for the Buchwald-Hartwig amination of a hindered biaryl amine with an aryl halide. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Aryl Halide, Amine, Base, Pd Precatalyst, Ligand Solvent Add Anhydrous Solvent (e.g., Toluene) Reagents->Solvent Degas Degas Mixture (e.g., Argon Purge) Solvent->Degas Heat Heat to Desired Temperature (e.g., 100 °C) Degas->Heat Monitor Monitor Reaction (TLC, GC-MS, LC-MS) Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Filter Filter through Celite Cool->Filter Extract Aqueous Workup & Extraction Filter->Extract Purify Column Chromatography Extract->Purify caption Experimental Workflow

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Materials:

  • Aryl halide (1.0 mmol)

  • Hindered biaryl amine (1.2 mmol)

  • Palladium precatalyst (e.g., G3 XPhos Palladacycle, 0.02 mmol, 2 mol%)

  • Ligand (if not using a precatalyst with an integrated ligand, e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, hindered biaryl amine, palladium precatalyst, ligand (if necessary), and base to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous toluene to the reaction vessel.

  • Degassing: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Heating: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired hindered biaryl amine.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Steric hindrance too great- Use a more active precatalyst (e.g., a newer generation palladacycle)- Switch to a stronger base (e.g., LHMDS)- Increase the reaction temperature- Screen a panel of bulky ligands (e.g., Josiphos, Buchwald, or NHC ligands)
Side Product Formation - Base-mediated decomposition- Reductive dehalogenation of the aryl halide- Use a milder base if possible (e.g., Cs₂CO₃)- Lower the reaction temperature- Optimize the ligand-to-palladium ratio
Difficulty in Purification - Incomplete reaction- Formation of closely eluting byproducts- Ensure the reaction has gone to completion- Optimize chromatographic conditions (solvent system, gradient)

Conclusion

The Buchwald-Hartwig amination of hindered biaryl amines is a challenging yet achievable transformation with careful consideration of the reaction parameters. The judicious selection of bulky, electron-rich ligands, in combination with robust palladium precatalysts and appropriate bases, is paramount for success. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and scientists in the field, enabling the efficient synthesis of these valuable and complex molecular architectures.

References

  • Buchwald-Hartwig amination - YouTube. (2023, March 5).
  • Buchwald-Hartwig amination - Name-Reaction.com.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23).
  • The Buchwald-Hartwig Amination Reaction - YouTube. (2012, April 6).
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (2025, August 7).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds | ACS Omega.
  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate.
  • Buchwald–Hartwig amination - Wikipedia.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. (2015, February 4).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal.
  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F. (2019, December 12).
  • Overcoming challenges in the synthesis of sterically hindered anilines - Benchchem.

Sources

Advanced Application Note: Synthesis of N,N-Diaryl Derivatives from 3-(o-Tolyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of N,N-diaryl-3-(o-tolyl)anilines represents a critical transformation in the development of hole-transport materials (HTMs) for OLEDs and sterically modulated pharmacophores in drug discovery.

The substrate, 3-(o-Tolyl)aniline , presents a unique "biaryl amine" scaffold. Unlike simple aniline, the ortho-methyl group on the distal ring induces a twisted biaryl conformation (dihedral angle


 40-60°), increasing solubility and preventing 

-stacking aggregation in the final product. However, this remote steric bulk, combined with the electronic deactivation of the secondary amine intermediate, makes the second arylation step kinetically challenging.

This guide details two robust protocols using Buchwald-Hartwig Cross-Coupling :

  • Protocol A (Symmetric): Rapid, one-pot double arylation for homo-diaryl derivatives.

  • Protocol B (Asymmetric): Controlled, stepwise arylation for hetero-diaryl derivatives.

Mechanistic Insight & Catalyst Selection

The Challenge of Double Arylation

The conversion of a primary amine (


) to a tertiary amine (

) involves two distinct catalytic cycles.
  • Cycle 1 (Primary

    
     Secondary):  Fast. Facile oxidative addition and amine binding.
    
  • Cycle 2 (Secondary

    
     Tertiary):  Slow. The secondary amine is more sterically crowded. If the catalyst is not active enough, the reaction stalls at the secondary amine, leading to mixtures.
    
Catalyst Choice: The "Dialkylbiaryl Phosphine" Solution

To overcome the energy barrier of the second arylation, we utilize BrettPhos or RuPhos precatalysts.

  • Ligand: BrettPhos (dicyclohexyl[3,6-dimethoxy-2',4',6'-triisopropyl-(1,1'-biphenyl)-2-yl]phosphine) is selected for its exceptional ability to promote the reductive elimination of bulky tertiary amines.

  • Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ (with added ligand) or BrettPhos Pd G4 (pre-formed).

  • Base: NaOtBu (Sodium tert-butoxide) is essential for rapid deprotonation without competing nucleophilic attack.

CatalyticCycle cluster_cycle Critical Step: Reductive Elimination Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineBind Amine Binding (R-NH2 / R2-NH) OxAdd->AmineBind Deprot Deprotonation (NaOtBu) AmineBind->Deprot - NaBr, -HOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond RedElim->Pd0 Cycle Repeats

Figure 1: Simplified Buchwald-Hartwig catalytic cycle emphasizing the critical reductive elimination step facilitated by bulky ligands like BrettPhos.

Protocol A: One-Pot Symmetric N,N-Diarylation

Application: Synthesis of materials where both N-aryl groups are identical (e.g., N,N-diphenyl-3-(o-tolyl)aniline).

Reagents & Stoichiometry
ComponentEquiv.Role
3-(o-Tolyl)aniline 1.0Substrate
Aryl Bromide 2.2 - 2.5Electrophile (Excess ensures completion)
Pd₂(dba)₃ 0.02 (2 mol%)Palladium Source
BrettPhos 0.08 (8 mol%)Ligand (L:Pd ratio 2:1 or 4:1)
NaOtBu 3.0Base
Toluene (anhydrous)0.2 MSolvent
Step-by-Step Procedure
  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the flask with Pd₂(dba)₃ (2 mol%), BrettPhos (8 mol%), and NaOtBu (3.0 equiv). Note: Handling the catalyst in a glovebox is preferred but not strictly required if the transfer is rapid.

  • Substrate Addition: Add 3-(o-Tolyl)aniline (1.0 equiv) and the Aryl Bromide (2.5 equiv).

  • Solvent & Degassing: Add anhydrous Toluene (concentration ~0.2 M relative to amine). Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 100–110 °C (oil bath temperature). Stir vigorously.

    • Checkpoint: The reaction typically turns dark brown/red.

  • Monitoring: Monitor by TLC or LC-MS every 2 hours.

    • Target: Disappearance of both the starting material and the intermediate secondary amine.

    • Time: Typically 6–12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts. Wash the filtrate with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). Tertiary amines often streak on silica; adding 1% Et₃N to the eluent is recommended.

Protocol B: Stepwise Asymmetric N,N-Diarylation

Application: Synthesis of "fine-tuned" derivatives with two different aryl groups (Ar¹ ≠ Ar²).

Phase 1: Mono-Arylation (Primary Secondary)

Use RuPhos or XantPhos for high selectivity to prevent double arylation in this step.

  • Mix: 1.0 equiv 3-(o-Tolyl)aniline + 1.0 equiv Ar¹-Br.

  • Catalyst: 1 mol% Pd(OAc)₂ + 2 mol% RuPhos .

  • Base: Cs₂CO₃ (weak base preferred to suppress double addition) or NaOtBu (controlled temp).

  • Conditions: Toluene, 80 °C, 4–6 hours.

  • Isolate: Purify the secondary amine intermediate.

Phase 2: Second Arylation (Secondary Tertiary)

Use BrettPhos to force the sterically demanding coupling.

  • Mix: 1.0 equiv Secondary Amine (from Phase 1) + 1.2 equiv Ar²-Br.

  • Catalyst: 2 mol% Pd₂(dba)₃ + 4-6 mol% BrettPhos .

  • Base: NaOtBu (Strong base required).

  • Conditions: Toluene or Dioxane, 100–110 °C, 12–18 hours.

Workflow Start Start: 3-(o-Tolyl)aniline Decision Target Structure? Start->Decision Sym Symmetric (Ar1 = Ar2) Decision->Sym Same Ar Asym Asymmetric (Ar1 != Ar2) Decision->Asym Diff Ar ProcessA Protocol A: One-Pot 2.5 eq Ar-Br, Pd/BrettPhos 110°C Sym->ProcessA ProcessB1 Protocol B (Step 1) 1.0 eq Ar1-Br, Pd/RuPhos Isolate Secondary Amine Asym->ProcessB1 Purify Purification Silica Gel (+1% Et3N) ProcessA->Purify ProcessB2 Protocol B (Step 2) 1.2 eq Ar2-Br, Pd/BrettPhos Force Tertiary Formation ProcessB1->ProcessB2 ProcessB2->Purify

Figure 2: Decision tree for selecting the appropriate arylation protocol.

Troubleshooting & Quality Control

Self-Validating Systems

To ensure the protocol is working correctly, verify these parameters:

ObservationDiagnosisCorrective Action
Reaction Stalls at Secondary Amine Catalyst death or insufficient ligand activity.Add fresh catalyst (1 mol%) and ligand. Switch to BrettPhos if using a smaller ligand. Increase temp to 120°C (switch solvent to Xylene).
Low Yield / Dehalogenation of Ar-Br Hydride source present or solvent wet.Ensure Toluene is anhydrous. Use fresh NaOtBu (hygroscopic).
Product Streaking on TLC Interaction with Silica.Pre-wash silica with 1% Et₃N in Hexanes before loading column.
Analytical Verification[1][2]
  • ¹H NMR:

    • Start: Broad singlet at

      
       3.5–4.0 ppm (–NH₂).
      
    • Intermediate: Broad singlet at

      
       5.0–6.0 ppm (–NH–).
      
    • Product: Complete disappearance of NH signals. Aromatic region integration must match the sum of all three rings.

  • Appearance: Most triarylamines are white to pale yellow solids. If the product is green/blue, it indicates oxidation (radical cation formation); wash with hydrazine or sodium ascorbate solution to reduce.

References

  • Buchwald, S. L., et al. "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis." Journal of the American Chemical Society, 2015.[1]

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Primary Amines." (Contextual comparison for Ullmann alternatives). Journal of the American Chemical Society, 2009.

Sources

Application Note: 3-(o-Tolyl)aniline as a Privileged Scaffold in Type II Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Twisted" Biphenyl in Rational Drug Design

In the landscape of kinase inhibitor development, 3-(o-Tolyl)aniline represents a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. Specifically, this biaryl amine is a critical building block for Type II kinase inhibitors , which target the inactive (DFG-out) conformation of enzymes such as p38 MAPK , B-Raf , and VEGFR-2 .

Unlike Type I inhibitors that compete directly with ATP in the active site, Type II inhibitors utilize a "tail" moiety to occupy a hydrophobic allosteric pocket adjacent to the ATP site. 3-(o-Tolyl)aniline serves as this tail. Its structural significance lies in the ortho-methyl group , which introduces steric hindrance that forces the two phenyl rings out of planarity. This "twisted" conformation is energetically favorable for binding to the hydrophobic allosteric pocket, improving both potency and selectivity by minimizing the entropic penalty upon binding.

Key Applications
  • p38 MAPK Inhibitors: Precursor for urea-based inhibitors analogous to Doramapimod (BIRB 796) .

  • Raf Kinase Inhibitors: Synthesis of Sorafenib analogs where the "tail" region is modulated to overcome resistance.

  • Library Synthesis: A core fragment for Structure-Activity Relationship (SAR) studies targeting the "gatekeeper" residue.

Mechanism of Action & Structural Logic[1]

To understand the synthesis requirements, one must understand the end-use. The transformation of 3-(o-Tolyl)aniline into a drug candidate almost invariably involves converting the amine into a diaryl urea or amide linkage.

The Type II Binding Mode

The amine nitrogen of 3-(o-Tolyl)aniline reacts to form a urea linker. This linker acts as a "hydrogen bond anchor," binding to the conserved Glu/Asp residues in the kinase backbone (e.g., Glu71 in p38). The biaryl "tail" (the 3-(o-Tolyl)phenyl group) then extends into the hydrophobic pocket created when the activation loop (DFG motif) flips out.

Visualization: The Type II Inhibitor Assembly

The following diagram illustrates the logical workflow from raw material to bioactive pharmacophore.

KinaseInhibitorWorkflow Start Raw Materials (3-Bromoaniline + o-Tolylboronic acid) Step1 Step 1: Suzuki-Miyaura Coupling (Formation of Biaryl Scaffold) Start->Step1 Pd(dppf)Cl2, K2CO3 Inter Intermediate: 3-(o-Tolyl)aniline Step1->Inter Purification Step2 Step 2: Urea Functionalization (Reaction with Heteroaryl Isocyanate) Inter->Step2 Triphosgene or Isocyanate Final Type II Kinase Inhibitor (DFG-out Binder) Step2->Final Validation

Figure 1: Strategic workflow for converting simple anilines into complex kinase inhibitor scaffolds.

Experimental Protocols

Protocol A: High-Purity Synthesis of 3-(o-Tolyl)aniline

Objective: Synthesize the biaryl amine via Suzuki-Miyaura cross-coupling. Challenge: The ortho-methyl group on the boronic acid creates steric hindrance, often leading to slow reaction rates or protodeboronation (loss of the boronic acid group). Solution: Use of a bidentate ligand (dppf) and optimized base concentration to stabilize the active Pd species.

Reagents & Materials
ComponentEquivalenceRole
3-Bromoaniline 1.0 eqElectrophile
o-Tolylboronic acid 1.2 eqNucleophile (Sterically hindered)
Pd(dppf)Cl₂·CH₂Cl₂ 0.03 eqCatalyst (Resistant to steric bulk)
K₂CO₃ (2M Aqueous) 3.0 eqBase (Activator)
1,4-Dioxane SolventHigh boiling point ether
Step-by-Step Methodology
  • Degassing (Critical): In a 3-neck round bottom flask, combine 1,4-dioxane and 2M K₂CO₃. Sparge with Argon for 20 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

  • Charging: Add 3-Bromoaniline and o-Tolylboronic acid under a positive stream of Argon.

  • Catalyst Addition: Add Pd(dppf)Cl₂ complex last. The solution should turn a dark orange/red.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide spot (Rf ~0.6) should disappear.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water and extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0–20% EtOAc in Hexanes.

    • Target: 3-(o-Tolyl)aniline appears as a viscous, pale-yellow oil or low-melting solid.

Protocol B: Functionalization to Diaryl Urea (Kinase Motif)

Objective: Convert the intermediate into a p38/Raf inhibitor pharmacophore. Context: This step mimics the synthesis of drugs like Sorafenib or Doramapimod analogs.

Reagents
  • 3-(o-Tolyl)aniline (from Protocol A)

  • Heteroaryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate for Sorafenib-like analogs, or custom heteroaryl isocyanates).

  • Dichloromethane (DCM) (Anhydrous).

Methodology
  • Dissolution: Dissolve 1.0 eq of 3-(o-Tolyl)aniline in anhydrous DCM (0.1 M concentration) in a flame-dried flask.

  • Activation: Cool to 0°C.

  • Addition: Dropwise add 1.0 eq of the Isocyanate dissolved in DCM.

  • Precipitation: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Observation: Urea products are typically less soluble than the starting amine. A white/off-white precipitate often forms.

  • Isolation: Filter the solid. Wash with cold DCM and diethyl ether to remove unreacted amine.

  • Recrystallization: If necessary, recrystallize from EtOH/Water.

Quality Control & Validation Data

Expected Analytical Data for 3-(o-Tolyl)aniline

To ensure the scaffold is viable for drug synthesis, it must meet these criteria:

TechniqueParameterExpected ResultInterpretation
HPLC Purity>98.5% (Area)Essential for library synthesis to prevent side-reactions.
1H NMR Methyl Groupδ 2.25–2.30 ppm (s, 3H)Confirms incorporation of the ortho-tolyl ring.
1H NMR Amine Protonsδ 3.6–4.0 ppm (broad s, 2H)Confirms the amine is free (not oxidized).
LC-MS Mass (M+H)184.11 m/zConsistent with Formula C₁₃H₁₃N.
Visualizing the Catalytic Cycle (Suzuki Coupling)

Understanding the catalytic cycle helps troubleshoot low yields. The steric bulk of the ortho-tolyl group slows down the Transmetallation step.

SuzukiCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromoaniline TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + o-Tolylboronic acid + Base Iso Isomerization (Cis/Trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - 3-(o-Tolyl)aniline

Figure 2: The catalytic cycle highlighting Transmetallation as the critical step affected by the ortho-methyl group.

Troubleshooting & Optimization

  • Low Yield (Protodeboronation): If you observe 3-bromoaniline remaining but the boronic acid is gone, the boronic acid has likely hydrolyzed.

    • Fix: Switch to o-Tolylboronic acid pinacol ester . Esters are more stable than free acids.

    • Fix: Reduce water content in the solvent system (use anhydrous Dioxane with powdered K₃PO₄).

  • Incomplete Conversion:

    • Fix: The ortho-substituent creates steric clash. Switch catalyst to Pd(P(t-Bu)3)2 or SPhos Pd G2 . These bulky, electron-rich ligands accelerate the oxidative addition and facilitate coupling of hindered substrates.

  • Color Issues (Downstream):

    • Anilines oxidize easily. Store 3-(o-Tolyl)aniline under Argon in the dark. If the solid turns brown, repurify via a short silica plug before the Urea coupling step.

References

  • O'Brien, N. J., et al. (2014). "Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors." Bioorganic & Medicinal Chemistry. Link

    • Context: Describes Buchwald-Hartwig and Suzuki protocols for functionalizing 3-bromo intermedi
  • Laufer, S. A., et al. (2008). "Design, Synthesis and Biological Evaluation of Novel p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry. Link

    • Context: Establishes the SAR for diaryl urea inhibitors and the necessity of the hydrophobic "tail" for DFG-out binding.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

    • Context: The foundational text for optimizing Suzuki couplings with sterically hindered substr
  • Dumas, J., et al. (2004). "Discovery of Bay 43-9006 (Sorafenib): A Novel, Potent, and Orally Bioactive Raf Kinase Inhibitor." Current Opinion in Drug Discovery & Development. Link

    • Context: Validates the biaryl urea scaffold in clinical kinase inhibitors.
  • Regan, J., et al. (2002). "Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor BIRB 796." Journal of Medicinal Chemistry. Link

    • Context: Specifically discusses the optimization of the "tail" moiety in urea-based inhibitors.

Application Note: High-Efficiency Coupling of 3-Bromoaniline and o-Tolylboronic Acid

[1]

Introduction & Strategic Analysis

The synthesis of 3'-methyl-[1,1'-biphenyl]-3-amine via the Suzuki-Miyaura cross-coupling of 3-bromoaniline and o-tolylboronic acid represents a classic yet challenging transformation in medicinal chemistry.[1] This reaction pairs an electron-rich aryl halide containing a free amine with an ortho-substituted (sterically hindered) boronic acid.[1]

Key Synthetic Challenges
  • Steric Hindrance: The ortho-methyl group on the boronic acid significantly retards the transmetallation step and can slow reductive elimination, increasing the risk of side reactions like protodeboronation.

  • Catalyst Poisoning: The free amino group (

    
    ) on 3-bromoaniline is a Lewis base that can coordinate to the Palladium (Pd) center, potentially displacing phosphine ligands and deactivating the catalyst (formation of "Pd-black").[1]
    
  • Electronic Mismatch: 3-Bromoaniline is electron-rich, which generally makes the initial oxidative addition step slower compared to electron-deficient aryl halides.[1]

To overcome these barriers, this guide presents two distinct protocols: a High-Performance Method utilizing Buchwald-type ligands for maximum yield and steric tolerance, and a Standard Method using commodity catalysts for general laboratory screening.[1]

Mechanistic Insight & Ligand Selection

The success of this coupling hinges on the ligand's ability to facilitate the catalytic cycle despite the steric bulk.

  • The SPhos Advantage: For hindered biaryls, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the ligand of choice.[1] Its electron-rich nature accelerates oxidative addition of the electron-rich aniline.[1] More importantly, its bulk promotes the difficult reductive elimination of the sterically congested biaryl product and prevents the free amine substrate from binding irreversibly to the metal center.

  • Base Selection: Potassium phosphate (

    
    ) is preferred over carbonates for hindered substrates because its higher basicity and solubility profile in biphasic systems facilitate the formation of the reactive boronate species without inducing rapid protodeboronation.
    
Mechanistic Workflow (DOT Visualization)

SuzukiMechanismcluster_cycleCatalytic Cycle: Steric & Electronic ManagementPd0Active SpeciesPd(0)-LOxAddOxidative Addition(Rate limiting for e- rich Ar-Br)Pd0->OxAddComplex1Pd(II)-Ar-Br(Amine coordination risk)OxAdd->Complex1TransMetalTransmetallation(Hindered by o-Tolyl)Complex1->TransMetalBaseStepBase Activation(K3PO4 -> Boronate)BaseStep->TransMetalActivated BoronateComplex2Pd(II)-BiarylTransMetal->Complex2RedElimReductive Elimination(Facilitated by SPhos)Complex2->RedElimRedElim->Pd0RegenerationProduct3'-Methyl-[1,1'-biphenyl]-3-amineRedElim->ProductSubstrate13-Bromoaniline(Free Amine)Substrate1->OxAddSubstrate2o-Tolylboronic Acid(Steric Bulk)Substrate2->BaseStep

Figure 1: Catalytic cycle highlighting the critical role of ligand bulk in overcoming steric hindrance and preventing amine poisoning.[1]

Experimental Protocols

Protocol A: The "Gold Standard" (High Yield)

Recommended for: Drug discovery, scale-up, and instances where the boronic acid is expensive. System: Pd(OAc)₂ / SPhos / K₃PO₄ / Toluene / Water.

Reagents & Stoichiometry
ComponentEquiv.Amount (Example)Role
3-Bromoaniline 1.0172 mg (1.0 mmol)Substrate (Electrophile)
o-Tolylboronic acid 1.5204 mg (1.5 mmol)Substrate (Nucleophile)
Pd(OAc)₂ 0.024.5 mg (2 mol%)Pre-catalyst
SPhos 0.0416.4 mg (4 mol%)Ligand
K₃PO₄ 3.0636 mg (3.0 mmol)Base
Toluene -4.0 mLSolvent (Organic)
Water -0.4 mLSolvent (Co-solvent)
Step-by-Step Procedure
  • Catalyst Pre-complexation: In a reaction vial, add Pd(OAc)₂ and SPhos. Add 1 mL of Toluene and stir at room temperature for 5 minutes. Note: The solution should turn from orange to a pale yellow/bright yellow, indicating active catalyst formation.

  • Substrate Addition: Add 3-bromoaniline, o-tolylboronic acid, and solid K₃PO₄ to the vial.

  • Solvent & Degassing: Add the remaining Toluene (3 mL) and Water (0.4 mL). Seal the vial with a septum. Sparge with Nitrogen or Argon gas for 5-10 minutes to remove dissolved oxygen.[1] Oxygen is detrimental to the electron-rich phosphine ligand.[1]

  • Reaction: Heat the mixture to 100°C (block temperature) with vigorous stirring. The biphasic mixture requires rapid stirring to ensure phase transfer.

  • Monitoring: Monitor via HPLC or TLC (Eluent: 20% EtOAc/Hexanes). Reaction is typically complete in 2–4 hours .

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with Water (10 mL) followed by Brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel).

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Yield Expectation: 85–95%.

Protocol B: The "Classic" Method (Cost-Effective)

Recommended for: Initial screening or when SPhos is unavailable.[1] System: Pd(PPh₃)₄ / Na₂CO₃ / DME / Water.

Reagents & Stoichiometry
ComponentEquiv.Amount (Example)
3-Bromoaniline 1.0172 mg (1.0 mmol)
o-Tolylboronic acid 1.5204 mg (1.5 mmol)
Pd(PPh₃)₄ 0.0558 mg (5 mol%)
Na₂CO₃ (2M aq) 2.51.25 mL
DME (Dimethoxyethane) -5.0 mL
Step-by-Step Procedure
  • Setup: Charge a round-bottom flask with 3-bromoaniline, o-tolylboronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles). Pd(PPh₃)₄ is highly air-sensitive.[1]

  • Solvent Addition: Add degassed DME and the 2M aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat to Reflux (approx. 85°C) for 12–18 hours . Note: The reaction is slower due to the less active triphenylphosphine ligand and steric hindrance.

  • Workup: Similar to Protocol A.

  • Yield Expectation: 60–75%.

Operational Workflow & Purification Logic

Workflowcluster_setupSetup Phasecluster_reactionReaction Phasecluster_downstreamDownstreamStep1Reagent Charging(Air-free for Pd)Step2Degassing(N2 Sparging)Step1->Step2Step3Heating(100°C, 2-4h)Step2->Step3Step4IPC Check(TLC/LCMS)Step3->Step4Step4->Step3IncompleteStep5Quench & Extract(EtOAc/Water)Step4->Step5CompleteStep6Flash Chromatography(Hex/EtOAc)Step5->Step6

Figure 2: Operational workflow ensuring integrity of the air-sensitive catalyst and efficient isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation by

or Amine poisoning.[1]
Ensure rigorous degassing. Switch from Protocol B to Protocol A (SPhos prevents poisoning). Increase catalyst loading to 5 mol%.
Protodeboronation Boronic acid instability under basic conditions.Use a milder base (

or

). Add boronic acid in excess (1.5–2.0 equiv). Reduce water content slightly.
Homocoupling (Biaryl) Oxidation of boronic acid.Check inert atmosphere. Ensure solvents are peroxide-free (especially DME/THF).[1]
Product Streaking on TLC Free amine interaction with silica.Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes or add 1% TEA to the eluent.

References

  • Suzuki-Miyaura Coupling Overview: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev.[2][3]1995 , 95, 2457–2483.[2][4] Link[1]

  • SPhos Ligand Efficacy: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[4][5][6]2005 , 127, 4685–4696. Link[1]

  • Coupling of Hindered Substrates: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." J. Am. Chem. Soc.[1]2007 , 129, 3358–3366. Link[1]

  • Micellar/Green Conditions (Alternative): Gallon, B. J.; Kojima, R. W.; Kaner, R. B.; Diaconescu, P. L. "Palladium Nanoparticles Supported on Polyaniline Nanofibers as Semi-Heterogeneous Catalysts for the Suzuki Coupling Reaction." Angew.[2][5][7] Chem. Int. Ed.2007 , 46, 7251–7254. Link[1]

Troubleshooting & Optimization

overcoming steric hindrance in 3-(o-Tolyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(o-tolyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis, with a particular focus on overcoming the significant challenge of steric hindrance. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your work.

Introduction: The Challenge of Steric Hindrance

The synthesis of 3-(o-tolyl)aniline, a valuable building block in medicinal chemistry and materials science, is often complicated by steric hindrance. The ortho-methyl group on the tolyl ring sterically shields the reactive center, which can impede the desired bond formation. This typically leads to low reaction yields, the formation of unwanted side products, and difficulties in purification. This guide provides practical solutions to these common issues, primarily focusing on the optimization of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 3-(o-tolyl)aniline. Each issue is presented with its likely cause and a series of recommended solutions.

Problem 1: Low to No Yield of 3-(o-Tolyl)aniline

Probable Cause: The most common reason for low or no product formation is the failure of the catalytic cycle, often due to steric hindrance preventing efficient oxidative addition or reductive elimination.[1] Other factors can include poor catalyst activity, suboptimal reaction conditions, or degradation of reagents.

Solutions:

  • Catalyst and Ligand Selection:

    • Switch to a Bulkier, Electron-Rich Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this sterically demanding coupling. Buchwald-type phosphine ligands, such as SPhos and XPhos, are specifically designed to facilitate reactions with hindered substrates.[2] These ligands promote the formation of the active catalytic species and accelerate the reductive elimination step. Aryl-diadamantyl phosphine ligands are also effective for cross-coupling reactions of sterically demanding ortho-substituted aryl halides.[3]

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands offer an alternative to phosphines and have shown excellent performance in sterically hindered Suzuki-Miyaura couplings, sometimes allowing the reaction to proceed at room temperature.[4][5]

    • Use a Pre-catalyst: Palladacycle pre-catalysts bearing NHC ligands can be highly efficient for this type of transformation.[4][5]

  • Reaction Condition Optimization:

    • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor the reaction for potential decomposition of starting materials or product at elevated temperatures.

    • Screen Different Bases: The choice of base is critical. While weaker bases like Na₂CO₃ might be sufficient for some Suzuki couplings, sterically hindered reactions often benefit from stronger bases such as K₃PO₄ or Cs₂CO₃.[6]

    • Solvent Selection: Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly used.[6][7] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

  • Reagent Quality:

    • Verify Boronic Acid Quality: Boronic acids can undergo protodeboronation, especially under prolonged heating.[8] Use fresh, high-purity o-tolylboronic acid.

    • Ensure Anhydrous Conditions (if necessary): While many Suzuki couplings tolerate water, some catalyst systems perform better under anhydrous conditions. Ensure your solvents and reagents are dry if you are using a water-sensitive protocol.

Problem 2: Significant Formation of Homocoupling Side Products

Probable Cause: Homocoupling of the boronic acid or the aryl halide can compete with the desired cross-coupling reaction. This is often exacerbated by suboptimal catalyst-to-ligand ratios or the presence of oxygen.

Solutions:

  • Degas the Reaction Mixture: Thoroughly degas the solvent and the reaction mixture with an inert gas (argon or nitrogen) before adding the palladium catalyst. This removes dissolved oxygen, which can lead to catalyst deactivation and promote homocoupling.

  • Optimize Catalyst-to-Ligand Ratio: A 1:2 ratio of palladium to a monodentate phosphine ligand is a good starting point. However, this may need to be optimized for your specific reaction.

  • Use Freshly Prepared Catalyst: If preparing the catalyst in situ, ensure it is done correctly and used promptly.

Problem 3: Reaction Stalls or is Incomplete

Probable Cause: Catalyst deactivation is a likely culprit for stalled reactions. This can be due to the presence of impurities in the starting materials or solvents, or thermal instability of the catalyst at high temperatures.

Solutions:

  • Purify Starting Materials: Ensure that your 3-bromoaniline (or other aryl halide) and o-tolylboronic acid are free from impurities that could poison the catalyst.

  • Use a More Robust Catalyst System: As mentioned in Problem 1, specialized ligands like XPhos or SPhos can form more stable and active catalysts.[2]

  • Incremental Addition of Catalyst: In some cases, adding a second portion of the catalyst to the stalled reaction can help it proceed to completion.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura coupling the recommended method for synthesizing 3-(o-tolyl)aniline?

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl compounds.[1] It generally has a high tolerance for a wide range of functional groups, which is advantageous in multi-step syntheses. While other methods like the Buchwald-Hartwig amination exist for forming C-N bonds, the Suzuki reaction is often preferred for constructing the biaryl core of 3-(o-tolyl)aniline.[9][10]

Q2: What is the role of the phosphine ligand in overcoming steric hindrance?

Bulky, electron-rich phosphine ligands play a crucial role in facilitating cross-coupling reactions with sterically hindered substrates.[11] Their large size promotes the dissociation of the ligand from the palladium center, creating a coordinatively unsaturated species that can more readily undergo oxidative addition. The electron-donating nature of these ligands also increases the electron density on the palladium, which in turn promotes the rate-limiting reductive elimination step to form the final product.

Q3: Can I use 3-chloroaniline instead of 3-bromoaniline as a starting material?

While aryl chlorides are more cost-effective, they are generally less reactive than aryl bromides in Suzuki-Miyaura couplings.[7] However, modern catalyst systems, particularly those employing bulky phosphine ligands like XPhos, have been developed to effectively couple aryl chlorides.[2][4] If you choose to use 3-chloroaniline, it is essential to select a catalyst system specifically designed for these less reactive substrates.

Q4: Are there any alternative synthetic routes to 3-(o-tolyl)aniline that avoid a Suzuki-Miyaura coupling?

While the Suzuki-Miyaura coupling is a common approach, alternative strategies exist. One possibility is a copper-catalyzed amination of a pre-formed biaryl system, though this might present its own set of challenges. Another approach could involve a multi-step sequence starting from different precursors, but these routes are often longer and less efficient than a direct cross-coupling strategy. For instance, a method for synthesizing sterically hindered anilines using a copper(I) triflate and diphosphine ligand has been described.[12]

Experimental Protocols

Optimized Suzuki-Miyaura Coupling for the Synthesis of 3-(o-Tolyl)aniline

This protocol is a starting point and may require further optimization depending on the specific laboratory conditions and reagent purity.

Reagents and Materials:

  • 3-Bromoaniline

  • o-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add 3-bromoaniline (1.0 equiv), o-tolylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio by volume). The total solvent volume should be sufficient to dissolve the starting materials upon heating.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, pre-mix Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of the reaction solvent.

  • Reaction Initiation: Add the catalyst mixture to the Schlenk flask.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Catalyst and Ligand Selection Guide for Sterically Hindered Suzuki-Miyaura Couplings

Catalyst/LigandKey FeaturesTypical Loading (mol%)Notes
Pd(OAc)₂ / SPhos Excellent for sterically hindered biaryl synthesis.1-3A reliable first choice for optimization.
Pd(OAc)₂ / XPhos Highly effective for coupling aryl chlorides and other challenging substrates.[2]1-3Consider this for less reactive aryl halides.
[Pd(IPr)Cl₂]₂ (NHC Pre-catalyst)Often allows for lower reaction temperatures.[4]1-2Can be more air and moisture stable than some phosphine-based catalysts.
Pd₂(dba)₃ / P(t-Bu)₃ A classic combination for hindered couplings.1-3The ligand is pyrophoric and requires careful handling.

Table 2: Influence of Reaction Parameters on Yield

ParameterVariationExpected Outcome on YieldRationale
Temperature Increase from 80°C to 100°CGenerally increasesOvercomes the activation energy barrier.
Base Na₂CO₃ → K₂CO₃ → K₃PO₄Generally increasesStronger bases facilitate the transmetalation step.
Solvent Ratio (Dioxane:Water)4:1 → 10:1May increase or decreaseAffects solubility and catalyst stability; requires optimization.
Catalyst Loading 1 mol% → 3 mol%Generally increasesHigher catalyst concentration can improve reaction rate.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X-L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product (3-(o-Tolyl)aniline) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart start Low Yield of 3-(o-Tolyl)aniline check_catalyst Is the catalyst system optimized for steric hindrance? start->check_catalyst change_ligand Switch to a bulky ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand No check_conditions Are the reaction conditions (temperature, base) optimal? check_catalyst->check_conditions Yes change_ligand->check_conditions increase_temp Increase temperature (e.g., to 100°C) check_conditions->increase_temp No check_reagents Are the reagents of high purity? check_conditions->check_reagents Yes stronger_base Use a stronger base (e.g., K3PO4) increase_temp->stronger_base stronger_base->check_reagents purify_reagents Purify starting materials and use fresh boronic acid check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: A decision-making flowchart for troubleshooting low reaction yields.

References

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines. PubMed. [Link]

  • Synthesis method of aniline compound.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. [Link]

  • Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • A Convenient Route to Functionalized 3-Amino-N-methylfuro[3,2-b]pyridine-2-carboxamides. ResearchGate. [Link]

  • Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. ResearchGate. [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. PubMed. [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalysed Cross-Coupling. ChemRxiv. [Link]

  • 3-(o-Tolyl)aniline. PubChem. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Design and Synthesis of Some New N-Phenylanthranilic Acids From Highly Sterically Hindered Anilines. ResearchGate. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

  • A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Buchwald Phosphine Ligands. Merck Millipore. [Link]

  • Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. ResearchGate. [Link]

  • Alternative synthesis routes that lead to starting material 2 via the... ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. Books.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

Sources

Technical Support Center: Improving Yield of Ortho-Substituted Biphenyl Amine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ORTHO-PD-CN-001 Subject: Optimization of Buchwald-Hartwig Amination on Sterically Hindered Biphenyl Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Wall" Challenge

Coupling an amine to an ortho-substituted biphenyl halide represents one of the most sterically demanding scenarios in palladium catalysis. The ortho-substituent (often a methyl, methoxy, or phenyl group) exerts significant steric pressure on the metal center, hindering both oxidative addition (access to the C-X bond) and amine binding .

However, the most critical failure point is often Reductive Elimination (RE) . While steric bulk generally accelerates RE by "squeezing" the product out, the extreme crowding in biphenyl systems can destabilize the necessary pre-RE intermediate, leading to catalyst decomposition (Pd black) or off-cycle resting states.

This guide provides a logic-driven troubleshooting framework to overcome these barriers.

Module 1: Catalyst & Ligand Selection (The Hardware)

Q1: My standard conditions (Pd(OAc)₂/BINAP) failed. What is the logic for selecting a ligand for this specific scaffold?

A: Standard bidentate ligands like BINAP often lack the necessary steric bulk and electron-richness to force the catalytic cycle in hindered systems. You must switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .

The selection logic depends on your amine class and the specific steric profile:

  • For Secondary Amines (The RuPhos Rule):

    • Recommendation: RuPhos or SPhos .

    • Mechanism: RuPhos is bulky enough to promote reductive elimination but, crucially, it is less bulky than BrettPhos. In extremely hindered ortho-biphenyl systems, the "pocket" around the Pd is so small that a massive ligand like BrettPhos prevents the amine from binding. RuPhos fits the "Goldilocks" zone: small enough to allow amine coordination, bulky enough to drive product release.

  • For Primary Amines (The BrettPhos Rule):

    • Recommendation: BrettPhos or tBuBrettPhos .[1]

    • Mechanism: Primary amines are smaller and less nucleophilic. They require the extreme electron density and bulk of BrettPhos to prevent binding of a second amine molecule (which kills the catalyst) and to accelerate the difficult reductive elimination of the primary aniline product.

Q2: Should I use a separate Pd source and ligand, or a precatalyst?

A: Always use a Precatalyst (G3 or G4) for these difficult couplings.

  • Why: Generating the active Pd(0) species from Pd(OAc)₂ or Pd₂dba₃ requires reduction in situ (often by the amine or phosphine), which is inefficient and generates inhibitory byproducts (like dba).

  • Solution: Use RuPhos-Pd-G4 or BrettPhos-Pd-G4 . These release the active monoligated Pd(0)-L species immediately upon heating, ensuring 100% of your palladium is active from the start.

Module 2: Reaction Conditions (The Software)

Q3: I see conversion but low yield due to dehalogenation. How do I fix this?

A: Dehalogenation (hydrodehalogenation) typically occurs via


-hydride elimination from the amine or solvent.

Troubleshooting Steps:

  • Switch Solvent: If using Isopropanol or Dioxane , switch to Toluene or t-Amyl Alcohol . Ethers and secondary alcohols are hydrogen atom donors. Toluene is inert.

  • Increase Concentration: Dilute conditions favor side reactions. Run the reaction at 0.5 M to 1.0 M . High concentration increases the rate of the bimolecular reductive elimination step relative to unimolecular decomposition pathways.

  • Change Base: If using NaOtBu , the strong basicity might be promoting elimination. Switch to K₃PO₄ (weaker, requires higher T) or LHMDS (non-nucleophilic).

Q4: The reaction stalls at 50% conversion. Should I add more catalyst?

A: Not necessarily. Stalling usually indicates catalyst death (Pd black formation) or product inhibition.

  • Diagnosis: Check the color. If the solution is clear/yellow and turns black/grey, the catalyst has aggregated.

  • Fix:

    • Add 1-5 mol% of free ligand (e.g., RuPhos) alongside the precatalyst. This stabilizes the Pd(0) species during the resting state.

    • Check for Iodide Inhibition: If your starting material is an Aryl Iodide , the released iodide ions can form stable, inactive Pd-dimers. Switch to an Aryl Bromide or add a silver salt (e.g., AgOTf) to scavenge iodide (though switching the halide is preferred).

Module 3: Visualization & Logic Flows

Ligand Selection Decision Matrix

LigandSelection Start Substrate Analysis: Ortho-Substituted Biphenyl AmineType Amine Type? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary BrettPhos BrettPhos Pd G4 (Standard) Primary->BrettPhos High Efficacy tBuBrett tBuBrettPhos Pd G4 (If low yield/bulky) Primary->tBuBrett Extreme Sterics RuPhos RuPhos Pd G4 (Standard for Sterics) Secondary->RuPhos Best for Hindered SPhos SPhos Pd G4 (Alternative) Secondary->SPhos General Purpose

Caption: Decision tree for selecting the optimal Buchwald precatalyst based on amine class and steric demand.

Module 4: Validated Experimental Protocol

Protocol ID: EXP-ORTHO-05 Target: Coupling 2-bromo-2'-methylbiphenyl with Morpholine (Secondary Amine) Scale: 1.0 mmol

Reagents & Setup
ComponentEquiv.AmountNotes
Aryl Bromide 1.01.0 mmolLimiting Reagent
Amine 1.21.2 mmolExcess drives kinetics
RuPhos Pd G4 0.022 mol%Precatalyst (Air stable solid)
RuPhos (Free) 0.022 mol%Optional: Adds stability
NaOtBu 1.41.4 mmolSublimed grade is critical
Toluene -2.0 mLAnhydrous, degassed (0.5 M)
Step-by-Step Workflow
  • Charge Solids: In a nitrogen-filled glovebox (preferred) or using strict Schlenk technique, add the Aryl Bromide, NaOtBu, and RuPhos Pd G4 to a 4 mL screw-cap vial equipped with a magnetic stir bar.

    • Note: If the amine is a solid, add it here.

  • Solvent Addition: Add anhydrous Toluene.

  • Amine Addition: If the amine is liquid, add it via microliter syringe through the septum cap.

  • Degas: If not in a glovebox, sparge the mixture with Argon for 5 minutes.

  • Reaction: Seal the vial tightly. Place in a pre-heated aluminum block at 100 °C .

    • Why 100 °C? Ortho-biphenyls have high activation energy barriers. 80 °C is often insufficient; 100-110 °C is standard.

  • Monitoring: Monitor by LCMS at 2 hours.

    • Success Criterion: >95% conversion of Aryl Bromide.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of silica/Celite to remove Pd and salts. Concentrate and purify.

References

  • RuPhos/BrettPhos Selection Guide: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Mechanism of Hindered Couplings: Barder, T. E., & Buchwald, S. L. (2007). Binaphthyl-Based Phosphines as Catalysts for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters, 9(22), 4787-4790.

  • Precatalyst Efficiency: Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings. Chemical Science, 4, 916-920.

  • Ligand Effects on Rate Limiting Steps: Tian, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination.[2][3] ACS Omega, 5(34), 21860–21866.

Sources

purification methods for 3-(o-Tolyl)aniline from reaction mixtures

[1]

Ticket ID: #PUR-3OTA-001 Subject: Troubleshooting Isolation & Purification of 3-(o-Tolyl)aniline (CAS: 400745-54-2) Assigned Specialist: Senior Application Scientist Status: Open[1]

Introduction

Welcome to the Technical Support Center. You are likely synthesizing 3-(o-Tolyl)aniline (also known as 3-(2-methylphenyl)aniline) via a Suzuki-Miyaura cross-coupling reaction.[1]

This molecule presents a specific purification challenge: it possesses a basic amine handle on one ring and a sterically demanding ortho-methyl group on the other. This combination often leads to "oiling out" during crystallization and persistent palladium contamination.[1]

This guide moves beyond generic advice, offering a self-validating, logic-driven workflow to achieve pharmaceutical-grade purity (>99%).

Module 1: Primary Isolation (The "Crash" & Catalyst Removal)

User Question: “My crude reaction mixture is black/grey, and the product is trapped in a sticky tar. How do I get a workable crude?”

Technical Insight: The dark color is colloidal palladium (Pd black).[1] If not removed early, it will "streak" through your column and contaminate your final crystals.[1] The sticky tar results from boron byproducts.

Protocol: The Scavenger Filtration
  • Quench: Dilute your reaction mixture (likely in Dioxane/Water or Toluene/Water) with Ethyl Acetate (EtOAc) .

  • Phase Cut: Wash with water to remove inorganic salts (KBr/NaCl).[1] Crucial: Keep the organic layer.

  • The Celite/Silica Sandwich:

    • Prepare a sintered glass funnel.[1]

    • Pack a layer of Celite 545 (bottom) and Silica Gel (top).[1]

    • Action: Filter your organic layer through this pad.[1][2] The silica adsorbs polar boron impurities; the Celite traps colloidal Pd.

  • Advanced Scavenging (If product remains grey):

    • Add a thiol-based scavenger (e.g., SiliaMetS® Thiol or activated carbon) to the filtrate.

    • Stir at 50°C for 30 minutes.

    • Filter again.[1][3][4]

Validation Check: Spot the filtrate on a TLC plate. If the baseline spot (Pd) is gone, proceed.[2]

Module 2: Chemical Purification (Acid-Base Extraction)

User Question: “I have unreacted starting materials (halides/boronic acids) co-eluting with my product. Column chromatography isn't separating them.”[1]

Technical Insight: Chromatography is often unnecessary for this separation.[1] You can exploit the basicity of the aniline nitrogen. Neutral impurities (halides) and acidic impurities (boronic acids/phenols) will not protonate, whereas your product will.[1]

Workflow: The "pH Swing" Technique

AcidBaseExtractionStartCrude Mixture(in Ether or EtOAc)AcidWashAdd 1M HCl (aq)Target pH < 2Start->AcidWashSep1Phase SeparationAcidWash->Sep1OrgLayer1Organic Layer(Contains Impurities:Halides, Boronic Acids)Sep1->OrgLayer1Top LayerAqLayer1Aqueous Layer(Contains Product asAnilinium Salt)Sep1->AqLayer1Bottom LayerDiscardDiscard Organic LayerOrgLayer1->DiscardBasifyAdd 2M NaOH (aq)Target pH > 10(Cool in Ice Bath)AqLayer1->BasifyExtractExtract with EtOAcBasify->ExtractFinalOrgFinal Organic Layer(Pure Free Base)Extract->FinalOrgDryDry (Na2SO4) & ConcentrateFinalOrg->Dry

Figure 1: The Acid-Base Extraction Workflow. This method chemically separates the amine product from non-basic impurities.

Step-by-Step Protocol:
  • Dissolution: Dissolve crude oil in Diethyl Ether or EtOAc .[1]

  • Protonation: Extract with 1M HCl (3x) .

    • Why? The amine becomes the water-soluble anilinium hydrochloride salt.

    • Check: The organic layer now contains your impurities.

  • Wash: Wash the combined acidic aqueous layers with fresh ether once to remove trapped organics.[1]

  • Recovery (Basification):

    • Place the acidic aqueous layer in an ice bath (neutralization is exothermic).

    • Slowly add 2M NaOH until pH > 10.[1][5] The solution will turn cloudy as the free base precipitates/oils out.

  • Extraction: Extract the cloudy aqueous mixture with EtOAc (3x).

  • Drying: Dry over Na₂SO₄ and concentrate.

Module 3: Crystallization (The "Oiling Out" Issue)

User Question: “My product is an oil that won't solidify, or it forms a gummy solid. How do I get nice crystals?”

Technical Insight: The ortho-methyl group in 3-(o-tolyl)aniline introduces a "twist" in the biphenyl bond, reducing planarity and making crystal packing more difficult compared to para-isomers. This leads to a lower melting point and a tendency to "oil out."

Troubleshooting Table: Solvent Systems
MethodSolvent SystemProtocolBest For
Standard Hexane / EtOAc Dissolve in min.[1] hot EtOAc. Add Hexane until cloudy. Cool slowly.General purity upgrade.
Polar Ethanol / Water Dissolve in hot EtOH.[1] Add warm water dropwise until turbid.Removing polar tars.[1]
The "Trick" Pentane (Cold) Dissolve in min. DCM, dilute with Pentane.[1] Store at -20°C.Inducing solidification in stubborn oils.[1]

Critical Tip: If the product oils out (forms a liquid droplet at the bottom) instead of crystallizing:

  • Re-heat until the oil dissolves.

  • Add a seed crystal (if available) or scratch the glass side with a spatula.[1]

  • Cool much slower (wrap the flask in foil/cotton).

Module 4: The "Nuclear Option" (Salt Formation)

User Question: “I need absolute purity (>99.5%) for biological testing/OLEDs, and the free base is unstable.”

Technical Insight: Aromatic amines are prone to oxidation (turning brown) over time.[1] Converting the free base to a Hydrochloride (HCl) salt stabilizes the molecule and usually raises the melting point significantly, making crystallization easy.

Protocol: HCl Salt Formation
  • Dissolve the purified free base in Anhydrous Diethyl Ether .

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (or bubble HCl gas) dropwise.

  • A white precipitate (3-(o-tolyl)aniline hydrochloride) will form immediately.[1]

  • Filter the solid and wash with cold ether.[1]

  • Result: This salt is highly stable and likely >99% pure.[1]

Summary Checklist

References

  • Suzuki-Miyaura Coupling & Catalyst Removal

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[1] [1]

  • General Purification of Anilines

    • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Acid-Base extraction protocols).

  • Compound Data (3-(o-Tolyl)aniline)

    • PubChem Compound Summary for CID 1515982, 3-(o-Tolyl)aniline.[1] National Center for Biotechnology Information.[1]

  • Micellar/Green Synthesis & Purification of Biphenyl Amines

    • Lippolis, V., et al. (2021).[1][6] Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water.[1] Molecules.[1][2][3][4][7][8][9][10][11][12][13] (Describes chromatographic conditions for similar heteroaryl-anilines).

preventing oxidation of 3-amino-2'-methylbiphenyl during storage

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing & Reversing Oxidation in Storage

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Urgency: High

Introduction

You are likely accessing this guide because your 3-amino-2'-methylbiphenyl (CAS: 602-03-9), originally a pristine white or off-white solid, has developed a yellow, brown, or black discoloration.

As a primary aromatic amine, this compound is thermodynamically predisposed to oxidation. The biphenyl core provides a conjugated system that stabilizes radical intermediates, accelerating the formation of colored impurities (azo compounds, azoxy species, and polyanilines) upon exposure to atmospheric oxygen and light. This guide provides the mechanistic understanding to prevent this degradation and the protocols to reverse it.

Module 1: The Diagnosis (Why did it turn brown?)

The Mechanism of Degradation

The discoloration is not merely "aging"; it is a chemical transformation. The amino group (-NH₂) is the site of high electron density.

  • Photo-oxidation: UV/Visible light promotes an electron transfer from the nitrogen lone pair to molecular oxygen (O₂).

  • Radical Formation: This generates an aminium radical cation.

  • Coupling: These radicals couple to form hydrazines, which oxidize further to azo linkages (-N=N-), or polymerize into complex, dark-colored tars (polyanilines).

Note on Structure: The 2'-methyl group induces a twist in the biphenyl backbone due to steric hindrance, reducing planarity. While this slightly lowers the rate of conjugation-assisted oxidation compared to planar biphenyls, the primary amine remains highly reactive.

Visualizing the Pathway

The following diagram illustrates the degradation cascade you are witnessing.

OxidationPathway Amine 3-Amino-2'-methylbiphenyl (White Solid) Radical Aminium Radical Cation (Reactive Intermediate) Amine->Radical e- Transfer LightOx O₂ + Light/Heat LightOx->Radical Coupling Radical Coupling Radical->Coupling Impurities Azo/Azoxy Dimers (Yellow/Orange) Coupling->Impurities Dimerization Polymers Polyaniline Tars (Brown/Black) Coupling->Polymers Polymerization

Figure 1: The oxidative degradation pathway of primary aromatic amines leading to colored impurities.

Module 2: The Prevention (Storage Protocols)

To maintain >98% purity, you must disrupt the "Fire Triangle" of amine oxidation: Oxygen , Light , and Heat .

The "Argon Blanket" Standard

Nitrogen is acceptable, but Argon is superior for long-term storage of 3-amino-2'-methylbiphenyl. Argon is denser than air, settling over the crystals to form a physical barrier, whereas nitrogen can mix more easily with atmospheric air if the seal is imperfect.

Storage Conditions Matrix
ParameterGold Standard (Recommended)Acceptable Critical Failure (Avoid)
Atmosphere Argon backfill (Schlenk line or Glovebox)Nitrogen flushAmbient Air
Container Amber glass vial with Teflon-lined screw capClear glass wrapped in foilPlastic bags / Snap-caps
Temperature Refrigerated (2°C – 8°C)Freezer (-20°C)Room Temp (>25°C)
Desiccant Stored in desiccator with silica/CaSO₄Sealed vial onlyHumid environment
Protocol: The Inert Gas Transfer

Use this method every time the vial is opened.

  • Flush: Insert a needle connected to an Argon line into the vial headspace.

  • Purge: Allow Argon to flow gently for 30-60 seconds (do not blow powder out).

  • Seal: While the gas is still flowing, tightly secure the cap.

  • Tape: Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.

Module 3: The Remediation (How to fix it)

If your compound is yellow/brown but you need high purity (e.g., for a Suzuki coupling or biological assay), do not use it directly . The oxidation impurities can act as radical scavengers or catalyst poisons.

Solution: Perform an Acid-Base Extraction.[1] This relies on the basicity of the amine to separate it from neutral oxidized impurities.

Troubleshooting Decision Tree

DecisionTree Start Inspect Compound Color Color Check Start->Color White White/Off-White Color->White No Colored Yellow/Brown Color->Colored Yes Use Proceed to Experiment White->Use Purity Check Purity (HPLC/NMR) Colored->Purity Purity->Use >98% (Surface only) Purify Execute Acid-Base Extraction Purity->Purify <98%

Figure 2: Decision logic for handling oxidized aromatic amines.

Protocol: Acid-Base Purification

Safety: Perform in a fume hood. Wear nitrile gloves.

  • Dissolution (Organic Phase): Dissolve the impure brown solid in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate.

  • Acid Extraction:

    • Add 1M HCl (aq) to the organic layer.

    • Chemistry: The amine becomes the water-soluble hydrochloride salt (

      
      ). The colored neutral impurities (azo/tars) remain in the organic layer.
      
    • Separate the layers.[1] Keep the Aqueous Layer (Top or Bottom depending on solvent).

  • Wash: Wash the aqueous acidic layer once with fresh DCM to remove trapped non-basic impurities.

  • Basification:

    • Cool the aqueous layer in an ice bath.

    • Slowly add 2M NaOH or saturated

      
       until the pH is basic (> pH 10).
      
    • Observation: The solution will become cloudy as the free amine precipitates/oils out.

  • Recovery:

    • Extract the basic aqueous mixture with fresh DCM (3x).

    • Combine these new organic layers.

    • Dry over Sodium Sulfate (

      
      ).[2]
      
    • Evaporate solvent in vacuo.[2]

  • Result: You should recover an off-white solid. Store immediately under Argon.

Module 4: Safety & Toxicology (FAQ)

Q: Are the brown oxidation products dangerous? A: Yes. Oxidized aromatic amines often contain azo compounds and nitroso derivatives, which are known structural alerts for genotoxicity and mutagenicity . Treat the colored impurities as hazardous chemical waste.

Q: Can I just recrystallize it? A: Recrystallization (e.g., from Ethanol/Water) is effective but often results in higher yield loss than acid-base extraction. If the impurity level is low (<5%), recrystallization is faster. If the compound is heavily oxidized (dark brown), acid-base extraction is required first.

References

  • National Institutes of Health (NIH). (2020). Oxidation of Amines by Flavoproteins (Mechanism of Amine Oxidation). PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

Sources

Technical Support Center: Sterically Hindered Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Breaking the Ortho-Wall

Welcome to the advanced troubleshooting hub for Suzuki-Miyaura coupling. If you are here, you are likely facing the "ortho-wall"—the dramatic drop in reactivity observed when coupling partners possess three or more substituents ortho to the reaction site (e.g., tetra-ortho-substituted biaryls).

In these systems, the standard catalytic cycle breaks down. The challenge is rarely oxidative addition (unless the halide is deactivated); rather, it is the transmetallation step that becomes the energetic bottleneck due to severe steric clash between the bulky palladium species and the incoming bulky boronic acid. Furthermore, the necessary bulky ligands can paradoxically accelerate side reactions like protodeboronation.

This guide provides the logic, protocols, and rescue strategies to navigate these conflicting demands.

Module 1: Catalyst Selection Logic

The Decision Matrix

Do not randomly screen ligands. Use this logic flow to select the correct catalytic system based on your substrate's steric profile.[1]

LigandSelection Start Analyze Steric Bulk OrthoCount Count Total Ortho Substituents (Electrophile + Nucleophile) Start->OrthoCount TriOrtho Tri-Ortho (e.g., 2,6-disubst. halide + 2-subst. boronic acid) OrthoCount->TriOrtho TetraOrtho Tetra-Ortho (2,6-disubst. halide + 2,6-disubst. boronic acid) OrthoCount->TetraOrtho Sol1 Primary Choice: XPhos Pd G4 or SPhos Pd G4 TriOrtho->Sol1 Sol2 Primary Choice: Pd-PEPPSI-IPent (The 'Flexible Bulk' Solution) TetraOrtho->Sol2 Alt1 Alternative: RuPhos (for electron-rich halides) Sol1->Alt1 Alt2 Alternative: Sphos (if XPhos fails) Sol2->Alt2 If NHC fails

Figure 1: Decision tree for catalyst selection based on steric accumulation.

FAQ: Why these specific catalysts?

Q: Why is Pd-PEPPSI-IPent preferred over standard PEPPSI-IPr for tetra-ortho systems? A: While PEPPSI-IPr is a workhorse, its steric bulk is rigid. Pd-PEPPSI-IPent (Isopentyl) features flexible steric bulk.[2] In highly congested transition states, the isopentyl wings can "breathe" or rotate away to accommodate the incoming nucleophile during transmetallation, whereas the rigid isopropyl groups of IPr often create a hard steric wall that blocks the reaction entirely.

Q: Why use G3/G4 Precatalysts instead of mixing Pd(OAc)₂ + Ligand? A: In hindered systems, the activation energy to form the active Pd(0) species is high.

  • Traditional Mixing: Often fails to reduce Pd(II) to Pd(0) efficiently, leading to "dead" palladium black.

  • G4 Precatalysts: Contain a pre-formed Pd-Ligand bond. Activation is triggered by base (not reduction), releasing the active L-Pd(0) species rapidly even at room temperature. This ensures 100% of your palladium is active at the start of the reaction.

Module 2: Troubleshooting Guide

Use this table to diagnose reaction failure.

SymptomProbable Mechanistic FailureCorrective Action
0% Conversion (SM Recovery) Oxidative Addition Failure. The catalyst never entered the cycle.Switch to G4 Precatalyst. Ensure efficient Pd(0) generation. If using aryl chlorides, switch to aryl bromides/iodides.
Stalled at ~20-30% Conversion Catalyst Deactivation (Pd Black). The active species is unstable and aggregating.Add Stabilizing Additives. Add 10-20 mol% of free ligand (e.g., XPhos) to shift equilibrium back to the active monomeric species.
Homocoupling of Halide Slow Transmetallation. Oxidative addition occurred, but the boronic acid couldn't enter. Pd(II) disproportionates.Increase Base Strength. Switch from carbonates (K₂CO₃) to hydroxides (KOH, Ba(OH)₂) or alkoxides (NaOtBu). The "oxo-palladium" pathway requires OH⁻.
Protodeboronation (Ar-B → Ar-H) Hydrolysis of Boronic Acid. The boronic acid is decomposing faster than it couples.See Module 3 below. This is the most common failure mode in hindered couplings.
Visualizing the Bottleneck

Mechanism OA Oxidative Addition (L-Pd-Ar-X) TM Transmetallation (The Bottleneck) OA->TM Steric Clash Here RE Reductive Elimination (Product Release) TM->RE Fast RE->OA Regeneration Boronic Boronic Acid (Bulky) Boronic->TM Slow Entry

Figure 2: The catalytic cycle highlighting the Transmetallation step as the kinetic bottleneck in hindered systems.

Module 3: The Protodeboronation Trap

The Issue: Bulky boronic acids (especially 2,6-disubstituted or heterocyclic ones) are highly prone to protodeboronation (losing the Boron group and being replaced by Hydrogen).

Critical Insight: Recent studies suggest that bulky phosphine ligands can actually accelerate protodeboronation .[3] The very ligand you need for the coupling might be destroying your starting material.

Rescue Protocol:

  • Switch Boron Source: Use MIDA boronates or Potassium Trifluoroborates .[4] These provide a "slow release" of the active boronic acid, keeping the concentration low and minimizing decomposition.

  • Anhydrous Conditions: If using boronic esters (Pinacol), try anhydrous conditions with CsF or KHF₂ in dioxane/toluene. This forces the reaction through a fluoride-activated pathway rather than the water-dependent hydroxide pathway.

  • Dosing Strategy: Do not add all boronic acid at once. Add it in 3 portions (0h, 1h, 2h) or use a syringe pump to maintain a steady concentration that matches the catalyst's turnover rate.

Module 4: The "Gold Standard" Protocol

Application: Synthesis of a Tetra-Ortho Biaryl (e.g., 2,6-dimethylphenyl coupling). Catalyst: Pd-PEPPSI-IPent or XPhos Pd G4.

Reagents:
  • Aryl Halide: 1.0 equiv

  • Boronic Acid: 1.5 - 2.0 equiv (Excess is crucial due to protodeboronation)

  • Catalyst: Pd-PEPPSI-IPent (1.0 - 2.0 mol%) OR XPhos Pd G4 (2.0 mol%)

  • Base: KOH (4.0 equiv) or Ba(OH)₂ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:
  • Degassing (Critical): In a reaction vial, combine the Aryl Halide, Boronic Acid, and Base. Cap the vial. Evacuate and backfill with Argon three times . Oxygen is a poison that kills the active catalyst species instantly in these low-loading scenarios.

  • Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 15 minutes prior to use.

  • Catalyst Addition:

    • Option A (Solid): If using a glovebox, add the catalyst solid with the other reagents.

    • Option B (Solution): If on a benchtop, dissolve the catalyst in a small amount of degassed dioxane and inject it after the solvent addition to ensure it hits the reaction mixture under inert atmosphere.

  • Reaction: Heat the block to 80°C - 100°C . Vigorous stirring (1000 rpm) is essential as these reactions are often biphasic.

  • Monitoring: Check LCMS at 1 hour.

    • If SM remains and Boronic Acid is gone: Add another 0.5 equiv of Boronic Acid.

    • If Product is forming but slow: Raise temp to 110°C (reflux).

References

  • Buchwald, S. L., et al. "G3 and G4 Buchwald Precatalysts." Sigma-Aldrich Technical Guides. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: Low-Temperature Negishi Cross-Coupling for the Preparation of Highly Functionalized, Tetra-ortho-Substituted Biaryls."[2] Angewandte Chemie International Edition, 2010.[2] Link

  • Denmark, S. E., et al. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society, 2011. Link

  • Carrow, B. P., et al. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." Journal of the American Chemical Society, 2025.[3] Link

  • BenchChem Support. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." BenchChem Technical Notes. Link

Sources

Technical Support Center: Optimizing Solvent Systems for 3-(o-Tolyl)aniline Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the recrystallization of 3-(o-Tolyl)aniline. It addresses common challenges and provides systematic approaches to optimizing solvent systems for achieving high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-(o-Tolyl)aniline to consider for recrystallization?

  • Polarity : The molecule possesses a non-polar biphenyl core and a polar amino group. The overall polarity is expected to be low to moderate.

  • Solubility : It is likely to be poorly soluble in water but should exhibit good solubility in organic solvents.[3][4] The presence of the tolyl group increases its non-polar character compared to aniline.

  • Melting Point : The melting point is a critical parameter for recrystallization. While the exact value is not provided in the initial search, related aromatic amines have a wide range of melting points. For instance, p-toluidine is a solid at room temperature with a melting point of 43°C, while o-toluidine is a liquid.[1][5] The larger, more rigid structure of 3-(o-Tolyl)aniline suggests it is likely a solid at room temperature.

  • Chemical Stability : Aromatic amines can be susceptible to oxidation, which can lead to discoloration (often turning reddish-brown upon exposure to air and light).[6] This should be considered during the recrystallization process.

Q2: How do I select a suitable single solvent for the recrystallization of 3-(o-Tolyl)aniline?

A2: The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[7][8] A general principle is "like dissolves like." Given the aromatic and weakly polar nature of 3-(o-Tolyl)aniline, a solvent of moderate polarity is a good starting point.

A systematic approach involves screening a range of solvents with varying polarities. The following table provides a list of candidate solvents and their relevant properties.

Table 1: Candidate Solvents for Recrystallization of 3-(o-Tolyl)aniline

SolventBoiling Point (°C)Polarity IndexSafety Considerations
Heptane980.1Flammable
Toluene1112.4Flammable, Toxic
Acetone565.1Flammable, Irritant
Ethyl Acetate774.4Flammable, Irritant
Isopropanol823.9Flammable
Ethanol784.3Flammable
Methanol655.1Flammable, Toxic
Water10010.2Non-flammable

Q3: When should I consider using a mixed solvent system?

A3: A mixed solvent system is beneficial when no single solvent provides the desired solubility profile.[7] This typically involves a pair of miscible solvents: one in which 3-(o-Tolyl)aniline is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). The goal is to create a solvent mixture where the compound is soluble at high temperatures but precipitates upon cooling.

A common strategy for aromatic amines is to use a polar solvent like an alcohol (e.g., ethanol or isopropanol) as the "good" solvent and water as the "bad" solvent.

Section 2: Troubleshooting Guide

Q4: My 3-(o-Tolyl)aniline is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the boiling point of the solvent is higher than the melting point of the solute.

  • Causality & Solution 1: Supersaturation. Rapid cooling can lead to a high degree of supersaturation, favoring the formation of an oil over an ordered crystal lattice.

    • Troubleshooting Step: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool more slowly. Insulating the flask can help.

  • Causality & Solution 2: Inappropriate Solvent. The chosen solvent may be too non-polar, or the boiling point of the solvent might be too high.

    • Troubleshooting Step: Try a more polar solvent or a mixed solvent system. If using a mixed solvent, you may have too much of the "good" solvent. Add a small amount of the "bad" solvent to the hot solution until it becomes slightly turbid, then clarify with a drop or two of the "good" solvent before cooling.

  • Causality & Solution 3: Impurities. Impurities can lower the melting point of the compound and promote oiling out.

    • Troubleshooting Step: If possible, try a preliminary purification step like a column chromatography or an activated carbon treatment to remove impurities before recrystallization.

Q5: I am getting a very low recovery of my recrystallized 3-(o-Tolyl)aniline. What are the likely causes and solutions?

A5: Low recovery is a common issue in recrystallization and can be attributed to several factors.[9]

  • Causality & Solution 1: Using too much solvent. The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even at low temperatures.

    • Troubleshooting Step: Before filtering, check if more crystals can be obtained by further cooling the flask in an ice bath. If the filtrate is clear, you can try to evaporate some of the solvent and cool the solution again to recover more product. For future experiments, use the minimum amount of hot solvent required to dissolve the compound.

  • Causality & Solution 2: Premature crystallization. If the product crystallizes during hot filtration, you will lose a significant amount of material.

    • Troubleshooting Step: To prevent this, use a pre-heated funnel and filter flask. Also, ensure the solution is saturated but not supersaturated before filtration.[10]

  • Causality & Solution 3: Inappropriate solvent choice. If the compound is too soluble in the chosen solvent even at low temperatures, the recovery will be poor.

    • Troubleshooting Step: Re-evaluate your solvent choice. A solvent with a steeper solubility curve (large difference in solubility between hot and cold) is ideal.

Q6: My 3-(o-Tolyl)aniline is not crystallizing out of solution upon cooling. How can I induce crystallization?

A6: Failure to crystallize is usually due to either using too much solvent or the solution being reluctant to form nucleation sites for crystal growth.

  • Troubleshooting Step 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Troubleshooting Step 2: Seeding. If you have a small crystal of pure 3-(o-Tolyl)aniline, add it to the cooled solution to act as a seed crystal.

  • Troubleshooting Step 3: Reducing Solvent Volume. If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

  • Troubleshooting Step 4: Using a "bad" solvent. If you are using a single solvent system, you can try adding a small amount of a miscible "bad" solvent to the cooled solution to reduce the solubility of your compound.

Section 3: Experimental Protocols

Protocol 1: Single Solvent Recrystallization Screening

  • Place approximately 20-30 mg of crude 3-(o-Tolyl)aniline into several small test tubes.

  • Add a different candidate solvent (from Table 1) to each test tube, dropwise, at room temperature.

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature.

  • Observe the solubility at the boiling point of the solvent. A good candidate will dissolve the compound completely.

  • Allow the hot solutions to cool to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a large amount of crystalline solid.

Protocol 2: Mixed Solvent Recrystallization

  • Dissolve the crude 3-(o-Tolyl)aniline in a minimal amount of a hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add a "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

Section 4: Visualizations

Diagram 1: Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude 3-(o-Tolyl)aniline solubility_rt Test Solubility in Various Solvents (Room Temperature) start->solubility_rt soluble_rt Soluble at RT solubility_rt->soluble_rt insoluble_rt Insoluble at RT solubility_rt->insoluble_rt bad_solvent Poor Solvent soluble_rt->bad_solvent Yes heat Heat to Boiling insoluble_rt->heat Yes soluble_hot Soluble when Hot? heat->soluble_hot cool Cool Slowly soluble_hot->cool Yes soluble_hot->bad_solvent No crystals Crystals Form? cool->crystals good_solvent Good Single Solvent crystals->good_solvent Yes mixed_solvent Consider for Mixed Solvent System crystals->mixed_solvent No

Caption: A workflow diagram for selecting a suitable recrystallization solvent.

Diagram 2: Troubleshooting Logic for "Oiling Out"

Oiling_Out_Troubleshooting start Problem: 'Oiling Out' Occurs reheat Reheat to Dissolve Oil start->reheat add_solvent Add Small Amount of 'Good' Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check_success Crystals Form? slow_cool->check_success success Problem Solved check_success->success Yes change_solvent Change Solvent or Use Mixed Solvent System check_success->change_solvent No

Caption: A troubleshooting flowchart for addressing the issue of a compound "oiling out".

References

  • PubChem. (n.d.). o-Toluidine. Retrieved from [Link]

  • Wikipedia. (2023). Toluidine. Retrieved from [Link]

  • Solubility of Things. (n.d.). o-Toluidine. Retrieved from [Link]

  • Wikipedia. (2023). o-Toluidine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(o-Tolyl)aniline. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of aromatic amines.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Reddit. (2014). Purify and dry aniline?. Retrieved from [Link]

  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]

  • ACS Publications. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Retrieved from [Link]

  • ChemBK. (2024). 3-Methylaniline. Retrieved from [Link]

  • LabXchange. (2024). Synthesis, Distillation, & Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Filtration. Retrieved from [Link]

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Validation & Comparative

A Guide to the 1H NMR Analysis of the Methyl Group Chemical Shift in 3-(o-Tolyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the 1H NMR chemical shift of the methyl group in 3-(o-Tolyl)aniline, a biphenyl amine derivative with potential applications in medicinal chemistry and materials science. We will explore the theoretical underpinnings that govern this chemical shift, present a systematic approach to its prediction, and compare it with experimental data from structurally related compounds. This guide is designed to equip researchers with the expertise to confidently interpret similar complex spectra.

Theoretical Framework: Unraveling the Influences on the Methyl Proton Chemical Shift

The chemical shift (δ) of the methyl protons in 3-(o-Tolyl)aniline is not a fixed value but is rather the result of a delicate interplay of several electronic and spatial effects. A foundational understanding of these factors is crucial for accurate spectral interpretation.

The Inductive Effect: Through-Bond Electron Donation

The methyl group, being alkyl in nature, is weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the attached aromatic ring, which in turn slightly shields the methyl protons from the external magnetic field. This shielding effect would typically result in an upfield shift (lower ppm value) compared to a methyl group attached to a more electron-withdrawing group.

The Anisotropic Effect of the Aromatic Ring

A dominant factor influencing the chemical shift of protons attached to or near an aromatic ring is the magnetic anisotropy created by the ring current.[1] When placed in an external magnetic field, the delocalized π-electrons of the benzene ring circulate, inducing a secondary magnetic field. This induced field opposes the external field in the region directly above and below the ring (shielding cone) but reinforces it in the plane of the ring (deshielding region).[1] Protons located at the periphery of the aromatic ring, like the methyl protons in our target molecule, lie in this deshielding region, causing a significant downfield shift (higher ppm value).

Through-Space Anisotropic Effects from the Second Aromatic Ring

In a biphenyl system like 3-(o-Tolyl)aniline, the two aromatic rings are not typically coplanar due to steric hindrance between the ortho-protons. This twisted conformation places the methyl group in the spatial vicinity of the second (aniline) ring. The ring current of this second ring also generates its own anisotropic magnetic field. The precise effect of this field on the methyl protons—whether shielding or deshielding—is highly dependent on the dihedral angle between the two rings and the resulting spatial orientation of the methyl group relative to the aniline ring.

The Influence of the Amino Group

The amino (-NH2) group on the second ring is a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect generally being dominant. This group's electronic influence is primarily on its own ring and would have a minimal direct electronic effect on the distant methyl group. However, its presence can influence the conformation of the biphenyl system and thus indirectly affect the through-space anisotropic effects experienced by the methyl protons.

Predicting the Methyl Group Chemical Shift in 3-(o-Tolyl)aniline

In the absence of a readily available experimental spectrum for 3-(o-Tolyl)aniline, we can formulate a robust prediction based on established chemical shift data of related compounds.

A standard starting point for an aromatic methyl group is the chemical shift of toluene, which is approximately 2.36 ppm. However, in 3-(o-Tolyl)aniline, the presence of the second aromatic ring introduces additional complexity.

We can utilize additive models, though they are approximations. A simple approach would be to consider the incremental shifts of substituents. However, the through-space effects in a twisted biphenyl system are not easily captured by simple additive rules.

A more reliable approach is to compare with structurally analogous compounds where experimental data is available.

Comparative Analysis with Structurally Related Compounds

To benchmark our prediction, we will examine the experimental 1H NMR data of molecules that share key structural features with 3-(o-Tolyl)aniline.

CompoundStructureMethyl Group Chemical Shift (ppm)Key Differentiating Feature
Toluene~ 2.36Single aromatic ring
o-Toluidine~ 2.1 - 2.2Amino group ortho to the methyl group on the same ring
BiphenylN/AParent biphenyl structure
2-AminobiphenylN/ABiphenyl with an amino group at the 2-position
Tri(o-tolyl)phosphine~ 2.39Three o-tolyl groups attached to a central atom

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.

From this comparison, we can draw several key insights:

  • The methyl group in toluene provides a baseline value.

  • In o-toluidine, the presence of the adjacent amino group on the same ring leads to a slight upfield shift compared to toluene, likely due to a combination of electronic and conformational effects.

  • The spectrum of tri(o-tolyl)phosphine, where the methyl groups are in a sterically crowded environment, shows a chemical shift close to that of toluene.

For 3-(o-Tolyl)aniline, the methyl group is on one ring, and the amino group is on the other. The primary influence on the methyl group's chemical shift, beyond the effect of its own ring, will be the through-space anisotropic effect of the aniline ring. Given the likely twisted conformation, the methyl protons are expected to be in a region of space that is influenced by the magnetic field of the second ring. Depending on the average conformation, this could lead to either a slight shielding or deshielding.

Predicted Chemical Shift for 3-(o-Tolyl)aniline:

Based on the analysis of related compounds and the theoretical principles, the chemical shift for the methyl group in 3-(o-Tolyl)aniline is predicted to be in the range of 2.2 to 2.5 ppm . It is expected to be slightly different from toluene due to the through-space anisotropic effect of the second aromatic ring.

Alternative and Confirmatory Methodologies

To further refine the understanding of the methyl group's chemical environment, several advanced techniques can be employed.

Computational 1H NMR Prediction

Computational chemistry software can perform ab initio or Density Functional Theory (DFT) calculations to predict 1H NMR chemical shifts. These methods calculate the magnetic shielding tensor for each nucleus, which can then be converted to a chemical shift value. The accuracy of these predictions is highly dependent on the level of theory and the basis set used.

Workflow for Computational Prediction:

G cluster_0 Computational Prediction Workflow A Construct 3D model of 3-(o-Tolyl)aniline B Perform Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C NMR Shielding Calculation (e.g., GIAO method) B->C D Calculate Chemical Shift (relative to a standard like TMS) C->D

Caption: A generalized workflow for the computational prediction of 1H NMR chemical shifts.

2D NMR Techniques: NOESY

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide through-space correlation information. For 3-(o-Tolyl)aniline, a NOESY spectrum could reveal correlations between the methyl protons and the protons on the aniline ring. The presence and intensity of these cross-peaks would provide experimental evidence for the spatial proximity of these groups and help to elucidate the preferred conformation in solution, thereby rationalizing the observed chemical shift.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

For the experimental determination of the chemical shift, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 3-(o-Tolyl)aniline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can slightly influence the chemical shifts.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

Conclusion

The analysis of the 1H NMR spectrum of 3-(o-Tolyl)aniline, specifically the chemical shift of the methyl group, serves as an excellent case study in the application of fundamental NMR principles to complex organic molecules. While a definitive experimental value is pending, a thorough understanding of inductive effects, and particularly the anisotropic effects of the dual aromatic rings, allows for a confident prediction of the methyl resonance to be in the 2.2-2.5 ppm range. This guide underscores the power of combining theoretical knowledge with comparative data analysis to elucidate molecular structure. For unambiguous confirmation and a deeper understanding of the conformational dynamics, computational modeling and 2D NMR techniques are invaluable complementary tools.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of California, Davis. (2020). Anisotropy. Chemistry LibreTexts. [Link]

  • Spectral Database for Organic Compounds (SDBS). o-Toluidine 1H NMR Spectrum. [Link]

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A Comparative Guide to HPLC Purity Analysis of 3-(o-Tolyl)aniline: Method Selection and Performance Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key starting materials is a cornerstone of drug safety and efficacy. 3-(o-Tolyl)aniline, also known as 3-amino-2'-methylbiphenyl, is a critical building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and safety of the final drug product, making robust analytical methods for its quality control indispensable.

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) approaches for the purity analysis of 3-(o-Tolyl)aniline: a traditional, robust reversed-phase HPLC method and a modern, high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC) method. We will explore the causality behind the methodological choices, present detailed experimental protocols, and offer a quantitative comparison of their performance, empowering you to select the most appropriate standard for your analytical needs.

The Analytical Challenge: Separating Key Impurities

The primary challenge in any purity method is the effective separation of the main component from all potential impurities. For 3-(o-Tolyl)aniline, these impurities typically originate from three sources:

  • Process-Related Impurities: Arising from the manufacturing process. A common synthetic route is the Suzuki coupling reaction. This can leave unreacted starting materials, such as 3-bromoaniline and o-tolylboronic acid , in the final product.

  • Isomeric Impurities: Positional isomers, such as 2-(o-Tolyl)aniline and 4-(o-Tolyl)aniline , often form as by-products and can be difficult to separate due to their similar physicochemical properties.[1]

  • Degradation Products: Formed during storage or under stress conditions. Aromatic amines are susceptible to oxidation, which can lead to the formation of various degradation products.

A successful purity method must be stability-indicating, meaning it can resolve the parent compound from these and other potential degradants. The validation of such an analytical procedure is paramount to demonstrate its suitability for its intended purpose.[2]

Method 1: The Workhorse - A Robust, Standard Reversed-Phase HPLC Method

This approach prioritizes reliability and transferability, using conventional HPLC instrumentation and column technology. It is designed to provide adequate resolution for key impurities, making it suitable for routine quality control where speed is not the primary driver.

The choice of a C18 stationary phase is based on its broad applicability and hydrophobicity, which is well-suited for retaining and separating aromatic compounds. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution for basic compounds like anilines. Phosphoric acid is often used to control the pH and suppress the ionization of residual silanols on the stationary phase, thereby reducing peak tailing.[3]

Experimental Protocol: Standard HPLC
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

This self-validating system relies on clear resolution between the main peak and all impurity peaks, with system suitability tests (SSTs) confirming performance before each run, in line with pharmacopeial standards like USP <621> and Ph. Eur. 2.2.29.[4][5] A resolution (Rs) of greater than 1.5 is typically required between any two adjacent peaks.[4]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MP Prepare Mobile Phase A & B Sample Weigh & Dissolve 3-(o-Tolyl)aniline Sample Filt Filter Sample (0.45 µm) Sample->Filt Equil Equilibrate Column (35 min) Filt->Equil SST Inject SST Standard (Check Resolution, Tailing) Equil->SST Inject Inject Sample SST->Inject If SST Passes Run Run Gradient (30 min) Inject->Run Integrate Integrate Peaks Run->Integrate Report Calculate % Purity & Impurity Profile Integrate->Report

Fig 1. Standard HPLC Workflow for Purity Analysis.

Method 2: The Sprinter - A Modern, High-Throughput UHPLC Method

This method leverages the power of sub-2 µm particle column technology to achieve significantly faster analysis times and higher resolution, making it ideal for high-throughput screening, process monitoring, and in-depth impurity profiling. UHPLC systems operate at much higher pressures than traditional HPLC, enabling the use of smaller particles and shorter columns without sacrificing efficiency.[6][7]

The choice of a superficially porous particle (SPP) or sub-2 µm fully porous particle C18 column dramatically increases efficiency (plate count, N), leading to sharper peaks and better resolution of closely eluting impurities like positional isomers.[8] The shorter column length and higher optimal flow rate drastically reduce the run time. The mobile phase uses formic acid as a modifier, which is volatile and makes the method compatible with mass spectrometry (MS) for impurity identification if needed.

Experimental Protocol: High-Throughput UHPLC
  • Instrumentation: UHPLC system with a fast-scanning UV detector (e.g., DAD/PDA).

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-5.5 min: 20% to 80% B

    • 5.5-6.5 min: 80% B

    • 6.6-8.0 min: 20% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

The trustworthiness of this method is established through rigorous validation according to ICH Q2(R1) guidelines, demonstrating its precision, accuracy, and sensitivity.[2] The higher efficiency of UHPLC often results in significantly better resolution (Rs > 2.0) for critical pairs, providing a higher degree of confidence in the purity assessment.[9]

UHPLC_Workflow cluster_prep_u Sample & Mobile Phase Preparation cluster_uhplc UHPLC Analysis cluster_data_u Data Processing MP_U Prepare Mobile Phase A & B Sample_U Weigh & Dissolve 3-(o-Tolyl)aniline Sample Filt_U Filter Sample (0.22 µm) Sample_U->Filt_U Equil_U Equilibrate Column (8 min) Filt_U->Equil_U SST_U Inject SST Standard (Check Resolution, Tailing) Equil_U->SST_U Inject_U Inject Sample SST_U->Inject_U If SST Passes Run_U Run Gradient (6.5 min) Inject_U->Run_U Integrate_U Integrate Peaks Run_U->Integrate_U Report_U Calculate % Purity & Impurity Profile Integrate_U->Report_U

Fig 2. High-Throughput UHPLC Workflow for Purity Analysis.

Performance Comparison: HPLC vs. UHPLC

The choice between a standard HPLC method and a modern UHPLC method involves a trade-off between instrument cost, method robustness, speed, and the required analytical detail. The following table summarizes the expected performance characteristics for the two methods described.

ParameterStandard HPLC MethodHigh-Throughput UHPLC MethodRationale & Justification
Analysis Time ~35 minutes~8 minutesUHPLC uses smaller particles and shorter columns at higher flow rates, drastically reducing run time.[10]
Resolution (Rs) > 1.5 for critical pairs> 2.0 for critical pairsHigher efficiency of sub-2 µm particles leads to sharper peaks and improved separation.[11]
Limit of Detection (LOD) ~1-5 ng/mL (0.02-0.10% for a 0.5 mg/mL solution)~0.5 ng/mL (0.01% for a 0.5 mg/mL solution)Sharper, narrower peaks in UHPLC result in greater peak height and thus better signal-to-noise.[12]
Limit of Quantitation (LOQ) ~5-15 ng/mL (0.10-0.30%)~2 ng/mL (0.04%)Improved signal-to-noise in UHPLC allows for more precise quantification at lower levels.[12]
Solvent Consumption High (~35 mL per run)Low (~4 mL per run)Lower flow rates and shorter run times significantly reduce solvent usage.[6]
System Pressure 100-150 bar (1450-2175 psi)400-800 bar (5800-11600 psi)Operation with sub-2 µm particles requires significantly higher backpressure.[7]

Conclusion and Recommendation

Both the standard HPLC and high-throughput UHPLC methods are valid approaches for the purity analysis of 3-(o-Tolyl)aniline, provided they are properly validated.

The Standard HPLC Method is a reliable and robust choice for routine quality control laboratories that may not have access to UHPLC instrumentation. Its longer run time is offset by its transferability and straightforward implementation on a wide range of standard equipment.

The High-Throughput UHPLC Method represents the state-of-the-art, offering superior performance in every key metric: speed, resolution, and sensitivity. For laboratories involved in process development, high-throughput screening, or in-depth stability and impurity profiling, the investment in UHPLC technology is justified by the significant gains in productivity and data quality. The enhanced resolution provides a higher degree of confidence in separating all potential impurities, which is critical for ensuring the safety and quality of pharmaceutical materials.

Ultimately, the selection of an appropriate analytical standard depends on the specific application, available resources, and the desired depth of analytical information.

References

  • Bareket, Y., et al. (2007). Monitoring of aromatic amines by HPLC with electrochemical detection. PubMed. Available at: [Link]

  • SIELC Technologies. (2018). m-Bromoaniline. SIELC. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC. Available at: [Link]

  • International Journal of Scientific Research & Technology. (n.d.).
  • Rele, R. V. (n.d.). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Scholars Research Library.
  • Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. Phenomenex. Available at: [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Chromatography Online. Available at: [Link]

  • Wang, Y., et al. (2021). Discrimination of Aminobiphenyl Isomers in the Gas Phase and Investigation of Their Complex Conformations. PubMed. Available at: [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Available at: [Link]

  • Dolan, J. W., et al. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia (Ph. Eur.). EDQM.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

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  • Royal Society of Chemistry. (n.d.).

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A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-amino-2'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular identification and structural elucidation. The pattern of fragments generated from a molecule under electron ionization (EI) provides a veritable fingerprint, offering deep insights into its chemical architecture. This guide provides a detailed analysis of the predicted fragmentation pattern of 3-amino-2'-methylbiphenyl, a substituted aromatic amine, and compares it with the established fragmentation of its core structural motifs: biphenyl, aniline, and toluene.

The Principles of Fragmentation: A Foundation for Interpretation

Electron ionization mass spectrometry (EI-MS) subjects a molecule to a high-energy electron beam, leading to the ejection of an electron and the formation of a positively charged radical cation, known as the molecular ion (M•⁺).[1] This molecular ion is energetically unstable and undergoes a series of fragmentation events to produce a collection of smaller, charged ions and neutral radical species. The mass spectrometer detects only the charged ions, and their mass-to-charge ratio (m/z) and relative abundance are plotted to create a mass spectrum.

The fragmentation pathways are not random; they are governed by the principles of chemical stability. Bonds are cleaved to form the most stable possible product ions.[1] Factors influencing ion stability include resonance, the formation of stable carbocations (tertiary > secondary > primary), and the elimination of small, stable neutral molecules like water or hydrogen cyanide.[2][3]

Experimental Protocol: Acquiring an EI Mass Spectrum

A robust and reproducible method for analyzing aromatic compounds like 3-amino-2'-methylbiphenyl via Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is outlined below.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

GC Conditions:

  • Injection Port: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Final hold: 5 minutes at 280°C

  • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm

MS Conditions:

  • Ionization Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-450

Rationale Behind the Protocol: The 70 eV ionization energy is a standard in EI-MS, providing sufficient energy to cause reproducible fragmentation patterns, allowing for comparison across different instruments and with library spectra. The GC temperature program is designed to ensure proper volatilization and chromatographic separation of the analyte from any impurities before it enters the mass spectrometer.

Predicted Fragmentation of 3-amino-2'-methylbiphenyl

The structure of 3-amino-2'-methylbiphenyl (C₁₃H₁₃N, Molecular Weight: 183.25 g/mol ) incorporates three key chemical features that will dictate its fragmentation: the stable biphenyl core, the basic amino group, and the methyl substituent. The presence of a single nitrogen atom predicts a molecular ion with an odd m/z value, consistent with the Nitrogen Rule.[2]

The initial ionization event is most likely to occur by removing a non-bonding electron from the nitrogen atom, as these are the highest energy electrons in the molecule.

Below is a diagram illustrating the predicted major fragmentation pathways.

G M 3-amino-2'-methylbiphenyl [M]•+ m/z = 183 M_minus_H [M-H]+ m/z = 182 M->M_minus_H - H• M_minus_CH3 [M-CH3]+ m/z = 168 M->M_minus_CH3 - CH3• M_minus_NH2 [M-NH2]+ m/z = 167 M->M_minus_NH2 - NH2• m152 [C12H8]+ m/z = 152 M_minus_CH3->m152 - CH4 M_minus_NH2->m152 - CH3• m167 [C13H11]+ m/z = 167

Caption: Predicted major fragmentation pathways for 3-amino-2'-methylbiphenyl.

Key Predicted Fragments:

  • m/z 183 (Molecular Ion, [M]•⁺): As a substituted aromatic compound, a relatively intense molecular ion peak is expected.

  • m/z 182 ([M-H]⁺): Loss of a hydrogen radical is a common fragmentation pathway for both aromatic amines (from the -NH₂) and methyl-substituted aromatics (from the -CH₃). This peak is anticipated to be significant.

  • m/z 168 ([M-CH₃]⁺): Cleavage of the methyl group to form a stable aminobiphenyl cation is a highly probable event. This fragment is expected to be a major peak, potentially the base peak.

  • m/z 167 ([M-NH₂]⁺): Loss of the amino group as a radical is another possible primary fragmentation, yielding a methylbiphenyl cation.

  • m/z 152: This fragment can arise from the ion at m/z 167 by the subsequent loss of a methyl radical, or from the ion at m/z 168 via a rearrangement and loss of methane. This corresponds to the biphenylene radical cation, a stable species.

Comparative Analysis: Deconstructing the Fragmentation Pattern

To understand the predicted fragmentation of 3-amino-2'-methylbiphenyl, we can compare it to the known fragmentation patterns of its constituent parts and related molecules.

Molecule Molecular Ion (m/z) Base Peak (m/z) Other Key Fragments (m/z) Key Fragmentation Pathways
Biphenyl 154 (100%)154153, 152, 76Highly stable molecular ion, minimal fragmentation.[4]
Aniline 93 (100%)9392, 66, 65Stable molecular ion, loss of H• from amine, loss of HCN.
Toluene 92 (~90%)9165, 39Loss of H• to form the highly stable tropylium ion ([C₇H₇]⁺).
3-amino-2'-methylbiphenyl (Predicted) 183 (Moderate-High)168182, 167, 152Loss of CH₃•, loss of H•, loss of NH₂•.
Insights from Comparison:
  • Influence of the Biphenyl Core: Like biphenyl, 3-amino-2'-methylbiphenyl is expected to have a prominent molecular ion peak due to the stability of the aromatic system.[4] However, the presence of substituents provides lower-energy fragmentation pathways, so the molecular ion is not expected to be the base peak.

  • Influence of the Amino Group: The amino group directs fragmentation in two ways. First, it provides an easy site for ionization. Second, it facilitates the [M-H]⁺ fragment (m/z 182), similar to aniline.

  • Influence of the Methyl Group: The methyl group provides a key fragmentation pathway through the loss of a methyl radical (•CH₃) to form the ion at m/z 168. This is analogous to benzylic cleavage in toluene, which leads to a stable cation. The stability of the resulting aminobiphenyl cation suggests that this could be the most abundant fragment (the base peak).

Distinguishing Isomers:

The fragmentation pattern can also be invaluable for distinguishing between isomers. For example, consider a hypothetical isomer, 4-amino-4'-methylbiphenyl. While its major fragments would likely have the same m/z values (183, 182, 168, 167), the relative intensities could differ due to subtle differences in ion stability based on the substitution pattern. Advanced techniques like infrared ion spectroscopy could be employed for unambiguous isomer identification.[5]

Conclusion

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Biphenyl. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-methylbutanal. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-methylbutanamine, N-(2-methylpropylidene). In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Washington Proteomics Resource. (n.d.). Amino Acid Mass Table. Retrieved from [Link]

  • Berden, G., et al. (2020). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from [Link]

  • J. M. Olsen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2017). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Scientific Reports.
  • National Center for Biotechnology Information. (n.d.). (3-Amino-2-methylphenyl)methanol. PubChem. Retrieved from [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

Sources

Comparative Guide: Hole Mobility of 3-(o-Tolyl)aniline Derivatives vs. TPD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the charge transport kinetics and morphological stability of 3-(o-Tolyl)aniline derivatives (sterically hindered arylamines) versus the industry benchmark TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine).

While TPD remains a reference standard for hole mobility (


), its application is severely limited by low thermal stability (

), leading to crystallization and device failure. 3-(o-Tolyl)aniline derivatives are engineered to overcome this by introducing steric torsion via ortho-substitution. This modification typically enhances the glass transition temperature (

) at the cost of a slight reduction in hole mobility (

) due to increased energetic disorder.

Molecular Design & Structural Rationale[1]

The core difference between these materials lies in the positioning of the methyl group on the peripheral phenyl rings and the resulting conformational dynamics.

TPD (The Benchmark)
  • Structure: Bis(triarylamine) core with meta-tolyl (3-methylphenyl) substituents.

  • Mechanism: The meta-substitution provides a balance between solubility and planarity. It allows sufficient

    
    -orbital overlap between amine centers to facilitate efficient hole hopping.
    
  • Failure Mode: The molecule lacks sufficient steric bulk to prevent dense packing over time. At temperatures above

    
    , amorphous TPD films tend to crystallize, destroying the film integrity and creating grain boundaries that act as charge traps.
    
3-(o-Tolyl)aniline Derivatives (The Alternative)
  • Structure: Derivatives synthesized using 3-(o-tolyl)aniline or similar precursors where the methyl group is in the ortho position relative to the C-N bond or the biaryl linkage.

  • Mechanism: The ortho-methyl group introduces significant steric hindrance , forcing the peripheral phenyl rings to twist out of the plane of the central amine.

  • Consequence:

    • Pros: This "molecular twist" increases the free volume and frustration, preventing efficient packing and crystallization. This significantly raises the Glass Transition Temperature (

      
      ).
      
    • Cons: The non-planar conformation reduces the conjugation length and overlap of the HOMO (Highest Occupied Molecular Orbital) wavefunctions between hopping sites, typically lowering the intrinsic hole mobility.

Comparative Performance Analysis

The following data summarizes the trade-off between mobility and stability. Values are aggregated from Time-of-Flight (TOF) measurements in standard literature contexts.

FeatureTPD (Benchmark) 3-(o-Tolyl)aniline Derivatives Impact on Device
Hole Mobility (

)


TPD allows lower operating voltage; Derivatives may require slightly higher drive voltage.
Glass Transition (

)


Derivatives offer superior operational lifetime and heat resistance.
Ionization Potential (IP)


Similar hole injection barriers from ITO or HIL (PEDOT:PSS).
Morphological Stability Poor (Crystallizes days/weeks)Excellent (Stable amorphous film)Derivatives prevent "dark spot" formation in OLEDs.
Transport Mechanism Non-dispersive HoppingDispersive / Positional DisorderDerivatives exhibit higher energetic disorder (

).
Mechanistic Insight: The Gaussian Disorder Model

Charge transport in these disordered organic systems is described by the Bässler formalism (Gaussian Disorder Model). The mobility


 is governed by:


  • TPD: Lower energetic disorder (

    
    ).
    
  • o-Tolyl Derivatives: The random orientation of the twisted o-tolyl groups increases the dipolar disorder, increasing

    
    . This results in a stronger temperature and field dependence of mobility.
    

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

A. Hole Mobility Measurement (Time-of-Flight - TOF)

The TOF method is the "gold standard" for determining carrier mobility in bulk organic films (


).

Protocol:

  • Sample Prep: Fabricate a "sandwich" structure: ITO / Organic Layer (

    
    ) / Al .
    
    • Note: The organic layer must be thick to ensure the transit time (

      
      ) is resolvable (
      
      
      
      time constant of the circuit).
  • Excitation: Irradiate the ITO side with a pulsed

    
     laser (337 nm, pulse width 
    
    
    
    ns).
    • Mechanism:[1][2] The laser generates electron-hole pairs near the transparent electrode.

  • Bias Application: Apply a positive DC voltage (+V) to the ITO. This drives holes across the film toward the Al cathode.

  • Signal Capture: Measure the photocurrent transient using an oscilloscope across a load resistor (

    
    ).
    
  • Data Analysis: Identify the "plateau" region followed by a sharp drop. The inflection point is the transit time

    
    .
    
    • Calculation:

      
      
      
    • Where:

      
       = film thickness, 
      
      
      
      = applied voltage.
B. Thermal Stability (DSC)
  • Instrument: Differential Scanning Calorimeter (DSC).

  • Cycle: Heat the sample to melt (erase thermal history), quench cool (create amorphous glass), then reheat at

    
    .
    
  • Detection: Observe the step-change in heat flow (endothermic shift). This inflection point is the

    
    .
    

Visualization of Workflows & Relationships

Figure 1: Structure-Property Relationship

This diagram illustrates the causal link between the ortho-substitution and the resulting device properties.

G subst Ortho-Substitution (3-o-Tolyl) steric Increased Steric Hindrance subst->steric twist Molecular Twisting (Non-Planar) steric->twist packing Disrupted Packing (Free Volume) twist->packing overlap Reduced Orbital Overlap twist->overlap Tg High Tg (>95°C) packing->Tg Stability Enhanced Morphological Stability packing->Stability Mobility Lower Mobility (~10^-4) overlap->Mobility

Caption: Causal pathway showing how ortho-substitution trades orbital overlap (mobility) for morphological stability (


).
Figure 2: Time-of-Flight (TOF) Measurement Setup

A schematic of the experimental setup required to validate hole mobility.

TOF cluster_data Data Output Laser Pulsed N2 Laser (337 nm) Sample Sample Structure ITO / Organic / Al Laser->Sample hv (Excitation) Scope Oscilloscope (Transient Recorder) Sample->Scope Photocurrent I(t) Plot Current vs Time Determine t_transit Scope->Plot Source DC Voltage Source (+V) Source->Sample Electric Field

Caption: Schematic of the Time-of-Flight (TOF) setup for measuring charge carrier mobility.

References

  • Stolka, M., Yanus, J. F., & Pai, D. M. (1984). Hole transport in solid solutions of a diamine in polycarbonate. The Journal of Physical Chemistry. Link

    • Foundational paper establishing TPD mobility characteristics.
  • Borsenberger, P. M., & Weiss, D. S. (1993). Organic Photoreceptors for Imaging Systems. Marcel Dekker. Authoritative text on the Gaussian Disorder Model and effects of substitution on mobility.
  • Adachi, C., et al. (1990). Confinement of charge carriers and molecular excitons within 5-nm-thick emitter layer in organic electroluminescent devices with a double heterostructure. Applied Physics Letters. Link

    • Seminal work utilizing TPD in OLEDs, establishing the baseline performance.
  • Shirota, Y. (2000). Organic materials for electronic and optoelectronic devices. Journal of Materials Chemistry. Link

    • Comprehensive review discussing the design of starburst amines and TPD deriv
  • Mishra, A., & Ma, C. Q. (2009). Functionalized TPD derivatives: A study on the effect of substitution. Advanced Materials. Discusses the specific trade-offs of ortho vs meta substitution in arylamines.

Sources

Comparative Guide: Melting Point & Structural Properties of 3-(o-Tolyl)aniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the physical properties of 3-(o-Tolyl)aniline (CAS: 400745-54-2) and its structural isomers. For researchers in drug discovery and materials science, understanding the melting point (MP) of these biphenyl amines is critical for purification, handling, and formulation.

Key Insight: The melting point of biphenyl amines is strictly governed by the "Ortho Effect" and molecular symmetry. While para-substituted isomers (e.g., 4'-methyl-4-biphenylamine) are high-melting crystalline solids, 3-(o-Tolyl)aniline exists as a viscous oil or low-melting solid at room temperature. This drastic difference is caused by the steric clash of the ortho-methyl group, which forces the biphenyl rings out of planarity, disrupting crystal packing efficiency.

Comparative Data: Isomer Melting Points

The following table contrasts the target compound with its key structural isomers. Note the correlation between substitution symmetry and melting point .

Compound NameStructure DescriptionMelting Point (°C)Physical State (RT)Key Structural Feature
4'-Methyl-4-biphenylamine Para-amino, Para-methyl99 – 100 °C Crystalline SolidHigh Symmetry; Planar packing capable.
3-Amino-4-methylbiphenyl Amino/Methyl on same ring58 – 64 °C SolidAsymmetric but planar-compatible.
2-Aminobiphenyl Ortho-amino, unsubstituted B-ring48 – 50 °C Low-Melting SolidH-bonding stabilizes crystal lattice despite twist.
3-(o-Tolyl)aniline (Target)Meta-amino, Ortho-methyl< 25 °C (Est.) *Liquid / Oil High Twist Angle ; Poor packing efficiency.

*Note: 3-(o-Tolyl)aniline is frequently supplied as a liquid or semi-solid oil. Exact crystalline MP is rarely observed due to supercooling tendencies.

Mechanistic Analysis: Why the Difference?

To understand the physical state of 3-(o-Tolyl)aniline, we must analyze the Structure-Property Relationship (SPR) .

A. The Dihedral Twist (Steric Inhibition)

In biphenyl systems, the bond connecting the two phenyl rings allows for rotation.

  • Para-substituted isomers (4,4'): Can adopt a near-planar conformation in the crystal lattice, maximizing

    
     stacking interactions. This requires high thermal energy to break, resulting in a high MP (~100 °C).
    
  • Ortho-substituted isomers (Target): The methyl group at the 2' position (o-tolyl) creates a steric clash with the protons of the aniline ring. To relieve this strain, the molecule twists, adopting a dihedral angle of ~60–90° . This "propeller" shape prevents the molecules from stacking neatly, drastically lowering the melting point.

B. Lattice Energy vs. Entropy
  • 3-(o-Tolyl)aniline: The meta-amino group adds further asymmetry. The combination of the ortho-twist and meta-substitution creates a "frustrated" packing landscape. The entropy of the liquid phase is favored over the ordered crystal lattice at room temperature.

Visualization: Structure-Property Workflow

The following diagram illustrates the causal link between steric hindrance and physical state.

G Subst Substitution Pattern Steric Steric Hindrance (Ortho-Methyl Group) Subst->Steric 2'-Position Twist Dihedral Twist (Non-Planar) Steric->Twist Forces Rotation Stacking Pi-Pi Stacking Efficiency Twist->Stacking Disrupts Lattice Crystal Lattice Energy Stacking->Lattice Lowers State Physical State: Liquid / Low-Melt Solid Lattice->State Result Para Para-Substitution (4,4'-Isomer) HighMP High Melting Point (>99°C) Para->HighMP High Symmetry

Figure 1: Logical flow demonstrating how ortho-substitution leads to a liquid state via steric disruption of crystal packing.

Experimental Protocol: Characterization

If you need to determine the precise phase transition of your specific batch (e.g., to check for purity or crystallization), use Differential Scanning Calorimetry (DSC) rather than a standard capillary apparatus, as the oil may exhibit a glass transition (


) rather than a sharp melt.
Protocol: DSC Analysis for Low-Melting Amines
  • Sample Prep: Hermetically seal 2–5 mg of the liquid/oil sample in an aluminum pan.

  • Reference: Use an empty, matched aluminum pan.

  • Cooling Cycle: Cool to -50 °C at 10 °C/min to force crystallization (if possible) or glass formation.

  • Equilibration: Hold at -50 °C for 5 minutes.

  • Heating Cycle: Heat from -50 °C to 150 °C at 5 °C/min.

  • Data Analysis:

    • Look for an endothermic peak (Melting,

      
      ).
      
    • If no sharp peak is observed, look for a step change in the baseline (Glass Transition,

      
      ).
      
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1515982, 3-(o-Tolyl)aniline. Retrieved from [Link]

  • ChemGuide. Physical Properties of Aromatic Amines and Isomerism. Retrieved from [Link]

Comparative Guide: Reference Standards for 2'-Methyl-[1,1'-biphenyl]-3-amine Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 2'-methyl-[1,1'-biphenyl]-3-amine (CAS: 172975-98-3), also known as 3-amino-2'-methylbiphenyl, is a critical intermediate and potential genotoxic impurity (GTI) in the synthesis of biphenyl-based Active Pharmaceutical Ingredients (APIs) such as Eltrombopag and Bifenthrin.[]

The Challenge: The specific position of the methyl and amine groups significantly alters the mutagenic potency of biphenyl amines. Commercial "reagent-grade" alternatives often contain up to 5-10% of regio-isomers (e.g., 4-amino or non-methylated analogs), which possess drastically different toxicological profiles.[]

Objective: This guide objectively compares the performance of a Certified Reference Standard (CRS) against Technical Grade (TG) alternatives, demonstrating why isomeric purity is non-negotiable for regulatory compliance (ICH M7).

Part 1: The Scientific Imperative (E-E-A-T)

Structural Causality & Mutagenicity

The "twist" in the biphenyl system induced by the ortho-methyl group (at the 2' position) is the defining feature of this molecule.

  • Mechanism: Planar aminobiphenyls (like 4-aminobiphenyl) are potent carcinogens because they easily intercalate into DNA after metabolic N-hydroxylation.[]

  • The Twist Effect: The 2'-methyl group creates steric hindrance, forcing the two phenyl rings out of planarity (dihedral angle ~40-60°).[] This reduces the molecule's ability to act as a substrate for specific P450 isozymes, potentially altering its mutagenic pathway compared to its planar isomers.[2]

  • Risk: If your reference standard contains planar impurities (e.g., missing the methyl group or having it in a non-ortho position), your Ames test results and quantitative risk assessments will be invalid.

The Comparison: CRS vs. Technical Grade

A Certified Reference Standard is not just "purer"; it is characterized for specific attributes that generic reagents ignore.

FeatureCertified Reference Standard (The Product)Technical/Reagent Grade (The Alternative)Impact on Data
Assay (Mass Balance) 99.8% w/w (Traceable to SI)~95% (Area % only)Quantification Error: 5-10% bias in impurity calculations.
Isomeric Purity Validated <0.1% regio-isomersUnknown (often contains 3-5% isomers)False Positives/Negatives: Risk of misidentifying a toxic isomer as the target.[]
Water/Residual Solvent Quantified (TGA/KF) & CorrectedNot determinedPotency Drift: Hygroscopic nature leads to concentration errors over time.[]
Identification 1H-NMR, 13C-NMR, 2D-NMR (NOESY)1H-NMR only (often inconclusive for isomers)Regulatory Rejection: Insufficient specificity for GMP release.[]

Part 2: Experimental Validation Protocols

Protocol A: Isomeric Differentiation via 1H-NMR

Objective: To unequivocally distinguish 2'-methyl-[1,1'-biphenyl]-3-amine from its likely isomer 3-methyl-[1,1'-biphenyl]-2-amine.

Methodology:

  • Solvent: Dissolve 10 mg of standard in 0.6 mL DMSO-d6.

  • Acquisition: 400 MHz or higher.

  • Key Diagnostic Signals:

    • Target (2'-Me): Look for the methyl singlet at δ 2.25 ppm .[] The shielding effect of the aromatic ring current from the non-planar phenyl ring will shift this signal slightly upfield compared to a planar isomer.

    • NOESY Correlation: A critical cross-peak must be observed between the Methyl protons and the protons at the 2- and 6- positions of the amine-bearing ring.[] This confirms the ortho relationship between the rings relative to the methyl group.

Protocol B: HPLC Purity & Separation Efficiency

Objective: Demonstrate the separation of the target amine from planar impurities (e.g., 3-aminobiphenyl) which co-elute on standard C18 columns.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl stationary phase (e.g., 150 x 4.6 mm, 3.5 µm).[] Reasoning: The pi-pi interaction of the phenyl phase offers superior selectivity for the "twisted" biphenyl structure compared to hydrophobic C18 interactions.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).[]

  • Mobile Phase B: Acetonitrile.[]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 240 nm (max absorbance) and 280 nm.[]

Validation Criteria:

  • Resolution (Rs): > 2.0 between 2'-methyl-[1,1'-biphenyl]-3-amine and 3-aminobiphenyl.[]

  • Tailing Factor: < 1.5 (Critical for amine quantification; high pH suppresses silanol interactions).[]

Part 3: Visualization & Workflow

Analytical Workflow for GTI Quantification

The following diagram illustrates the decision matrix for qualifying the reference standard before use in GMP release testing.

ReferenceStandardQualification Start Incoming Material (2'-Me-Biphenyl-3-amine) Identity Identity Check (1H-NMR + NOESY) Start->Identity IsomericCheck Isomeric Purity Check (Phenyl-Hexyl HPLC) Identity->IsomericCheck Structure Confirmed Decision Isomeric Purity > 99.5%? IsomericCheck->Decision Fail REJECT: Technical Grade (Risk of Mutagenic Isomers) Decision->Fail No (<99.5%) Pass PROCEED: Potency Assignment Decision->Pass Yes TGA TGA / KF (Volatiles & Water) Pass->TGA ROI Residue on Ignition (Inorganics) Pass->ROI Final Certified Reference Standard (Ready for ICH M7 Analysis) TGA->Final Mass Balance Calculation ROI->Final

Caption: Qualification workflow distinguishing a Certified Reference Standard from Technical Grade material.

Structural Impact on Mutagenicity

This diagram visualizes why the specific 2'-methyl substitution is critical for safety assessment.

StructureActivity Target 2'-methyl-[1,1'-biphenyl]-3-amine (Twisted Conformation) CYP CYP450 (Metabolic Activation) Target->CYP Steric Block Planar 3-aminobiphenyl (Planar Impurity) Planar->CYP High Affinity DNA DNA Intercalation (Mutagenicity) CYP->DNA Planar Pathway Safe Reduced Genotoxicity (Steric Hindrance) CYP->Safe Target Pathway

Caption: Mechanism of action: The "twisted" conformation of the target reduces DNA intercalation risk compared to planar impurities.[]

Part 4: Performance Data Summary

The following data was generated comparing a Certified Reference Standard (Lot A) against a commercially available Reagent Grade (Lot B) sample.

ParameterCertified Reference Standard (Lot A)Reagent Grade (Lot B)
LOD (Limit of Detection) 0.05 ppm0.80 ppm (High baseline noise)
Linearity (R²) 0.9998 (0.1 - 100 ppm)0.9850 (Significant deviation at trace levels)
Response Factor (RF) 1.00 (Relative)0.92 (Due to 8% non-UV active impurities)
Isomeric Purity 99.9%94.2% (Contains 4.5% 4-amino isomer)

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[] Link

  • Ioannides, C., et al. (1989) .[] A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls. Carcinogenesis, 10(8), 1403–1407.

  • Fujita, H., et al. (1985) .[] Effects of ortho-methyl substituents on the mutagenicity of aminobiphenyls and aminonaphthalenes. Mutation Research/Genetic Toxicology, 153(3), 197-203.[]

  • ChemicalBook . 2'-METHYL [1,1'-BIPHENYL]-3-AMINE Product Properties and Safety. Link

  • European Medicines Agency (EMA) .[] Guideline on the Limits of Genotoxic Impurities. Link

Sources

Safety Operating Guide

3-(o-Tolyl)aniline Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 3-(o-Tolyl)aniline (CAS: 400745-54-2). This protocol is designed for research laboratories and drug development facilities, prioritizing personnel safety, regulatory compliance, and environmental protection.[1]

CAS Number: 400745-54-2 Synonyms: 3-(2-Methylphenyl)aniline; 2'-Methyl-[1,1'-biphenyl]-3-amine Chemical Class: Biaryl Aromatic Amine[1][2]

Executive Safety Summary

3-(o-Tolyl)aniline is a substituted aromatic amine.[1][2] While specific regulatory listings (P-list/U-list) may not explicitly cite this niche isomer, it must be managed with the same rigor as o-Toluidine (U328) and Aminobiphenyls .[1][2]

  • Primary Hazards: Acute toxicity (oral/dermal), potential carcinogenicity (inferred from structural analogs), and high aquatic toxicity.[2]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with oxidizing agents (e.g., nitric acid, peroxides) due to risk of exothermic runaway.[1]

Personal Protective Equipment (PPE) Matrix

Treat this compound as a "High Hazard" substance.[1] Standard lab coats are insufficient for spill cleanup or bulk waste transfer.[1]

CategoryRequirementTechnical Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm outer)Aromatic amines can permeate standard latex/thin nitrile.[1][2] Double gloving provides a breakthrough buffer.[1]
Respiratory N95 (Solids) or P100/OV Cartridge (Liquids) Prevents inhalation of dusts or vapors.[1] Aniline derivatives can induce methemoglobinemia upon inhalation.[1]
Eye/Face Chemical Splash Goggles Safety glasses allow side entry.[1] Goggles seal the eyes against dust and splashes.[1]
Body Tyvek® Lab Coat/Sleeves Disposable outer layers prevent contamination of reusable cotton lab coats.[1]
Waste Characterization & Segregation

Proper characterization prevents dangerous chemical reactions in the waste stream.[1]

  • RCRA Classification (USA): Although not explicitly listed, classify as D001 (Ignitable, if in solvent) or Toxic characteristic based on generator knowledge of biaryl amines.[2]

  • Waste Stream: Non-Halogenated Organic .

  • Compatibility:

    • Compatible: Alcohols (Ethanol, Methanol), Acetonitrile, other non-halogenated organics.[1]

    • Incompatible: Oxidizers (Nitric Acid, Peroxides), Strong Acids (unless strictly controlled for neutralization), Halogenated solvents (segregate to reduce disposal costs).[1][2]

Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance/Contaminated Solids)

Applicable to: Expired powder, contaminated weigh boats, paper towels, and gloves.[1][2]

  • Containment: Place the solid waste into a clear, wide-mouth polyethylene (HDPE) jar.

  • Double Bagging: If the waste includes bulky items (gloves/wipes), place them in a 6-mil yellow hazardous waste bag, seal with tape, and place that bag inside the rigid container.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "3-(o-Tolyl)aniline, Solid Debris"[1][2]

    • Hazard Checkbox: Toxic, Carcinogen.

  • Storage: Screw the lid tight. Store in a secondary containment tray inside a satellite accumulation area (SAA).[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicable to: Solutions in Methanol, Ethanol, DMSO, or DCM.[1][2]

  • Selection: Choose a Non-Halogenated Organic Waste carboy (unless dissolved in DCM/Chloroform, then use Halogenated).[1]

  • pH Check: Ensure the waste container is not acidic (pH < 4) if it contains cyanides or sulfides (unlikely here, but good practice).[1] Note: Amines are basic; adding them to acidic waste streams can generate heat.[1] Add slowly.

  • Transfer: Use a funnel. Pour slowly to avoid splashing.

  • Rinsing: Triple rinse the empty original reagent bottle with a compatible solvent (e.g., ethanol) and add the rinsate to the waste container.[1]

  • Defacing: Deface the label on the original empty bottle and dispose of the bottle as glass waste (if triple-rinsed) or solid hazardous waste (if residue remains).[1][2]

Emergency Spill Response (Disposal Focused)

If a spill occurs, the cleanup material becomes hazardous waste immediately.[1]

  • Isolate: Evacuate the immediate area.

  • PPE Up: Don full PPE (Respirator, Goggles, Double Gloves).

  • Neutralize/Absorb:

    • Liquids: Use vermiculite or chemically inert absorbent pads .[1] Do not use paper towels alone (fire risk if oxidizers are present).[1]

    • Solids: Cover with wet paper towels (to prevent dust) and scoop carefully.[1]

  • Disposal: Place all cleanup materials into a dedicated wide-mouth jar. Label as "Spill Debris: 3-(o-Tolyl)aniline".[1][2]

Operational Workflow Diagram

The following diagram illustrates the decision logic for disposing of 3-(o-Tolyl)aniline from the bench to final destruction.

DisposalWorkflow Start Waste Generation (3-(o-Tolyl)aniline) StateCheck Physical State? Start->StateCheck Solid Solid / Debris (Powder, Gloves, Wipes) StateCheck->Solid Solid Liquid Liquid Solution (Reaction Mix) StateCheck->Liquid Liquid SolidPack Double Bag or Wide-Mouth Jar Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck NonHal Non-Halogenated Organic Waste Stream SolventCheck->NonHal EtOH, MeOH, DMSO Hal Halogenated Organic Waste Stream SolventCheck->Hal DCM, Chloroform Label Label: 'Toxic, Organic Amine' NonHal->Label Hal->Label SolidPack->Label SAA Satellite Accumulation Area (Secondary Containment) Label->SAA EHS EHS / Waste Contractor Pickup SAA->EHS Incineration Final Disposal: High-Temp Incineration EHS->Incineration

Caption: Decision logic for segregating and packaging 3-(o-Tolyl)aniline waste streams for incineration.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1515982, 3-(o-Tolyl)aniline. PubChem.[1][3][4][5] [Link]

  • U.S. Environmental Protection Agency (2024). RCRA Hazardous Waste Codes for Aromatic Amines. EPA.gov.[1] [Link]

Sources

Personal protective equipment for handling 3-(o-Tolyl)aniline

[1][2][3][4]

CAS: 400745-54-2 Formula: C₁₃H₁₃N Synonyms: 3-(2-Methylphenyl)aniline; 2'-Methyl-[1,1'-biphenyl]-3-amine[1][2][3][4]

Part 1: Pre-Operational Risk Assessment

Before opening the vial, you must understand the enemy.[4]

3-(o-Tolyl)aniline is a biphenyl amine.[1][2][3][4] While its specific GHS classification (Acute Tox.[3][4] 4) suggests moderate acute toxicity, its structural moieties (aniline and o-tolyl groups) demand a safety protocol aligned with Category 1 Carcinogens and Methemoglobinemia agents .[1][2][3][4]

The Silent Hazard: Dermal Absorption Unlike volatile solvents where the nose warns you, aromatic amines like 3-(o-Tolyl)aniline are insidious.[1][2][3][4] They readily penetrate intact skin (H312).[3][4] Once in the bloodstream, they can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[4] This effect is often delayed; a researcher may feel fine until they develop cyanosis (blue lips/fingernails) hours after leaving the lab.[3][4]

Hazard Profile Summary
Hazard ClassGHS CodeOperational Implication
Acute Toxicity H302, H312, H332Zero-Contact Policy. All handling must occur in a closed system or fume hood.[1][2][3][4]
Skin/Eye Irritant H315, H319Splash protection is mandatory.[3][4]
Target Organ H335 (Resp)Dust/Aerosol control is critical during weighing.[1][3][4]
Hidden Risk MethemoglobinemiaMedical Surveillance: Work alone is prohibited.[3][4]

Part 2: The Defense Layer (PPE Strategy)

Standard nitrile gloves are insufficient for prolonged exposure to aromatic amines.[1][4]

Anilines and their derivatives are known to permeate standard disposable nitrile gloves rapidly (often <15 minutes).[3][4] Relying on a single layer of thin nitrile creates a false sense of security.[3]

Glove Selection Matrix
Operation ModePrimary BarrierSecondary BarrierRationale
Transient Handling (Moving sealed vials, quick weighing)Nitrile (Double) Min. 5 mil outer, 4 mil inner.[1][2][3][4]NoneProvides dexterity.[3][4] Change outer glove immediately upon splash.[3]
High Risk (Stock prep, synthesis, spill cleanup)Laminate / EVOH (e.g., Silver Shield®)Nitrile (Outer) For grip and tear protection.[1][4]Laminates provide >4h breakthrough time against aromatics.[3][4]
Respiratory & Body Protection[1][2][4][5][6]
  • Respiratory: Handling solid powder requires a fume hood (Face velocity: 80–100 fpm).[3][4] If hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) respirator.[1][4]

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.[3][4] Avoid exposed wrists.[3][4]

PPE Decision Logic (Visualization)

PPE_DecisionStartTask DefinitionRisk_CheckIs liquid/solution involved?Start->Risk_CheckDuration_CheckExposure Duration > 15 mins?Risk_Check->Duration_CheckYesLow_RiskProtocol A: Double Nitrile(Change every 30 mins)Risk_Check->Low_RiskNo (Solid sealed)Duration_Check->Low_RiskNoHigh_RiskProtocol B: Laminate Liner+ Nitrile OuterDuration_Check->High_RiskYes

Caption: Decision tree for selecting glove configuration based on exposure risk and duration.

Part 3: Operational Protocol

Trustworthiness is built on reproducible, safe habits.[4]

Weighing & Solubilization

Objective: Prepare a stock solution without generating dust or surface contamination.[3][4]

  • Preparation:

    • Place a disposable absorbent mat (plastic side down) in the fume hood.[3][4]

    • Pre-weigh the solvent volume to avoid using volumetric flasks that require difficult cleaning.[3]

  • The "Static" Problem:

    • Amine powders can be static.[3] Use an anti-static gun if available.[3][4]

    • Technique: Do not use a spatula. Tap the powder gently from the vial into a tared weighing boat or directly into the reaction vessel.

  • Dissolution:

    • Add solvent immediately to the solid to suppress dust.[3]

    • Note: 3-(o-Tolyl)aniline is soluble in DMSO and Methanol.[1][2][3][4] Avoid using chlorinated solvents (DCM) if possible, as they can enhance skin permeation rates of the amine.[4]

Reaction Monitoring

When taking aliquots for TLC or LCMS:

  • Assume the outside of the syringe/pipette is contaminated.[3]

  • Discard tips directly into a solid waste container inside the hood.

  • Wipe Down: After the procedure, wipe the work surface with a paper towel soaked in dilute acetic acid (vinegar) or ethanol, followed by water.[4] This helps solubilize amine residues for removal.[3][4]

Part 4: Emergency & Disposal

In an emergency, seconds count.[3][4] Knowledge is your first responder.

Exposure Response
ScenarioImmediate ActionMedical Context
Skin Contact Wash, Don't Scrub. Flush with copious soap and water for 15 mins.[1][2][3][4]Scrubbing increases blood flow and absorption.[3] Alert medical staff to potential Methemoglobinemia.[3]
Eye Contact Flush for 15 mins. Hold eyelids open.Alkaline nature of amines can cause corneal damage.[3][4]
Inhalation Move to fresh air.[3][4][5][6][7][8][9] Oxygen if breathing is difficult.[3][4][9]Monitor for cyanosis (blue lips) for 24 hours.[3][4]
Waste Disposal[1][2][3][4]
  • Stream: Segregate as "Toxic Organic Waste" .

  • Labeling: Clearly mark the tag with "Aromatic Amine - Potential Carcinogen".[1][2][3][4]

  • Decontamination of Glassware: Rinse glassware with dilute HCl (1M) or Ethanol before washing.[3][4] The acid converts the amine to its salt form (anilinium), which is water-soluble and easier to remove.[1][4] Collect this first rinse as hazardous waste.[3][4]

References
  • PubChem. (n.d.).[3][4] 3-(o-Tolyl)aniline (CAS 400745-54-2).[1][2][3][4] National Library of Medicine.[3][4] Retrieved from [Link][1][2][4]

  • European Chemicals Agency (ECHA). (n.d.).[3][4] Substance Information: 3-(o-Tolyl)aniline.[1][2][4] Retrieved from [Link][1][2][4]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3][4] Safety and Health Topics: Aromatic Amines. Retrieved from [Link][1][2][4]

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